2-(Ethylamino)propiophenone hydrochloride
Description
Properties
IUPAC Name |
2-(ethylamino)-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-12-9(2)11(13)10-7-5-4-6-8-10;/h4-9,12H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVDYVFUJZVVKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332526 | |
| Record name | 2-(Ethylamino)propiophenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51553-17-4 | |
| Record name | Ethcathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051553174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Ethylamino)propiophenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-2-(Ethylamino)propiophenone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHCATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ59TT7X5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-(Ethylamino)propiophenone hydrochloride CAS number 51553-17-4
Common Name: Ethcathinone (N-Ethylcathinone) CAS Registry Number: 51553-17-4[1][2][3][4]
Executive Summary
This technical guide provides a comprehensive analysis of 2-(Ethylamino)propiophenone hydrochloride , commonly known as Ethcathinone . A structural analogue of methcathinone and a metabolite of the anorectic drug diethylpropion (amfepramone), this compound represents a critical reference point in forensic toxicology and neuropharmacology. While it lacks approved clinical indications as a standalone therapeutic, its pharmacological profile as a norepinephrine-preferring releasing agent and dopamine reuptake inhibitor makes it a significant subject of study in monoamine transporter kinetics and structure-activity relationship (SAR) research.
Target Audience: This document is intended for analytical chemists, toxicologists, and pharmacologists requiring rigorous data on the synthesis, detection, and mechanism of action of N-substituted cathinones.
Chemical Profile & Physicochemical Properties[3][4][5][6][7][8][9]
Structural Characterization
Ethcathinone belongs to the beta-keto amphetamine (cathinone) class. It differs from cathinone by an N-ethyl substitution, which increases lipophilicity compared to the primary amine, altering its blood-brain barrier (BBB) penetration and metabolic stability.
| Property | Data |
| IUPAC Name | 2-(Ethylamino)-1-phenylpropan-1-one hydrochloride |
| Molecular Formula | C₁₁H₁₅NO[1][2][4][5] · HCl |
| Molecular Weight | 213.70 g/mol (Salt); 177.24 g/mol (Free Base) |
| Melting Point | 195–198 °C (lit.)[3][4] |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents. |
| pKa | ~8.0 (Amine group) |
| Appearance | White crystalline solid (Hygroscopic) |
Synthetic Routes (Theoretical Context)
In a research setting, the synthesis of Ethcathinone typically follows the alpha-bromination of propiophenone followed by nucleophilic substitution, or via the Mannich reaction.
Method A: Alpha-Halogenation Route
-
Precursor: Propiophenone.
-
Bromination: Reaction with bromine (
) or HBr/H₂O₂ in glacial acetic acid yields alpha-bromopropiophenone . -
Amination: The intermediate is reacted with ethylamine hydrochloride in an alkaline medium (or excess ethylamine) to yield the free base, which is subsequently acidified to the hydrochloride salt.
Method B: Oxidation of Ephedrine Analogues
Oxidation of N-ethylephedrine or N-ethylpseudoephedrine using potassium permanganate (
Pharmacodynamics & Mechanism of Action[5][8][10]
Monoamine Transporter Interaction
Ethcathinone functions as a substrate-type releasing agent at the norepinephrine transporter (NET) and dopamine transporter (DAT). Unlike pure reuptake inhibitors (e.g., cocaine), it enters the presynaptic neuron and reverses the transporter flux, causing an efflux of neurotransmitters into the synaptic cleft.
Key Pharmacological Metrics:
-
NET Affinity: High.[6] Acts as a potent norepinephrine releasing agent (
). -
DAT Affinity: Moderate.[7] Weak dopamine reuptake inhibition/release (
).[4] -
SERT Affinity: Negligible.[6] Low impact on serotonin systems, reducing the risk of serotonin syndrome compared to ring-substituted analogues like mephedrone.
Mechanism Diagram
The following diagram illustrates the interaction of Ethcathinone with the presynaptic terminal.
Figure 1: Mechanism of Action. Ethcathinone acts as a substrate for DAT/NET, entering the neuron and triggering reverse transport (efflux) of dopamine and norepinephrine.
Pharmacokinetics & Metabolism[13]
Understanding the metabolic fate of Ethcathinone is vital for interpreting toxicology results, particularly because it is both a drug and a metabolite.
Metabolic Pathway
Ethcathinone undergoes Phase I metabolism primarily in the liver.
-
N-Dealkylation: Conversion to Cathinone (active metabolite).
-
Beta-Keto Reduction: Reduction of the ketone group to form N-ethylnorephedrine and N-ethylnorpseudoephedrine isomers.
-
Hydroxylation: Minor pathway involving ring hydroxylation.
Clinical Context: Ethcathinone is the primary active metabolite of Diethylpropion (Amfepramone). Detection of Ethcathinone in biological matrices can indicate administration of either the parent drug (Diethylpropion) or Ethcathinone itself.
Figure 2: Metabolic Cascade. Ethcathinone serves as the central node in the metabolism of Diethylpropion.
Analytical Methodologies
For research and forensic validation, precise analytical protocols are required.
Gas Chromatography-Mass Spectrometry (GC-MS)
Ethcathinone is volatile enough for GC analysis without derivatization, though derivatization (e.g., with TFAA or PFPA) improves peak shape and sensitivity.
-
Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium (1 mL/min).
-
Temperature Program: 80°C (1 min) → 20°C/min → 280°C (5 min).
Fragmentation Pattern (EI, 70eV): The mass spectrum is dominated by the iminium ion formed via alpha-cleavage between the alpha-carbon and the carbonyl carbon.
| Ion (m/z) | Structure/Fragment | Relative Abundance |
| 72 | 100% | |
| 105 | ~10-20% | |
| 77 | ~15% | |
| 177 | <1% (Very weak) |
Note: The base peak at m/z 72 is characteristic of N-ethyl-alpha-methyl amines. This distinguishes it from methcathinone (base peak m/z 58).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Preferred for biological matrices (plasma/urine) due to higher sensitivity and lack of derivatization.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Precursor Ion:
-
Transitions (MRM):
-
Quantifier:
(Loss of water, common in cathinones) -
Qualifier 1:
-
Qualifier 2:
(Benzoyl)
-
Regulatory & Safety Considerations
Handling & Storage
-
Hazard Class: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.
-
Storage: Hygroscopic. Store at -20°C in a desiccator. Solutions in methanol are stable for ~12 months at -20°C.
-
Personal Protective Equipment (PPE): N95 respirator or fume hood is mandatory to prevent inhalation of particulate dust, which is a potent mucous membrane irritant.
Legal Status (Global Context)
-
United States: Schedule I (as a positional isomer of Schedule I cathinones or under the Federal Analogue Act).
-
United Kingdom: Class B drug (under the cathinone generic definition).[4]
-
International: Controlled in many jurisdictions as a New Psychoactive Substance (NPS). Researchers must verify local licensing requirements before procurement.
References
-
Rothman, R. B., & Baumann, M. H. (2006).[4] Therapeutic potential of monoamine transporter substrates. Current Topics in Medicinal Chemistry. Link
-
Meyer, M. R., et al. (2010). Metabolism of the new designer drug mephedrone and toxicological detection of the beta-keto designer drugs mephedrone, butylone and methylone in urine. Journal of Analytical Toxicology. Link
-
PubChem. (2024). Compound Summary: Ethcathinone Hydrochloride (CAS 51553-17-4).[1][2][4] National Library of Medicine. Link
-
United Nations Office on Drugs and Crime (UNODC). (2019). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Link
-
Simmler, L. D., et al. (2013).[8] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link
Sources
- 1. 51553-17-4 CAS Manufactory [m.chemicalbook.com]
- 2. Ethcathinone hydrochloride | C11H16ClNO | CID 458518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Ethylamino)propiophenone hydrochloride | 51553-17-4 [chemicalbook.com]
- 4. Ethcathinone - Wikipedia [en.wikipedia.org]
- 5. 2-(Ethylamino)propiophenone Hydrochloride | CymitQuimica [cymitquimica.com]
- 6. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Pharmacological & Toxicological Profile of N-Ethylcathinone (Ethcathinone)
Executive Summary
N-Ethylcathinone (EC), also known as Ethcathinone, represents a critical intersection between pharmaceutical chemistry and novel psychoactive substances (NPS). While monitored as a recreational stimulant, EC is pharmacologically distinct as the primary active metabolite of Diethylpropion (Amfepramone) , a Schedule IV anorectic agent approved for obesity treatment.
This technical guide delineates the pharmacological profile of EC, characterizing it as a norepinephrine-selective releasing agent . Unlike its N-methylated analog (Methcathinone), which exhibits potent dopaminergic activity, the N-ethyl substitution in EC introduces steric parameters that dampen dopamine transporter (DAT) affinity while retaining high potency at the norepinephrine transporter (NET). This profile results in a psychostimulant effect dominated by sympathomimetic arousal rather than the intense reinforcing euphoria associated with methamphetamine or mephedrone.
Chemical Architecture & Structure-Activity Relationship (SAR)
The pharmacological divergence of EC from other cathinones is rooted in its N-substitution.
-
Core Scaffold:
-keto-phenethylamine (Cathinone backbone). -
Functional Modification: The amine nitrogen bears an ethyl group (
).
SAR Analysis: In the amphetamine and cathinone series, optimal DAT binding typically occurs with a methyl substituent (e.g., Methamphetamine, Methcathinone). Extending the alkyl chain to an ethyl group (as in EC) increases steric bulk around the nitrogen atom. This modification results in:
-
Reduced DAT Affinity: A 3- to 5-fold reduction in potency at the dopamine transporter compared to Methcathinone.
-
Preserved NET Affinity: Norepinephrine transporter binding remains robust, leading to a high NET/DAT ratio.
-
Negligible SERT Activity: Like most simple cathinones, EC lacks significant interaction with the serotonin transporter (SERT).[1]
Figure 1: Chemical Synthesis Workflow
The following diagram outlines the standard laboratory synthesis via
Caption: Two-step synthesis of N-Ethylcathinone HCl involving alpha-bromination of propiophenone followed by nucleophilic substitution with ethylamine.
Pharmacodynamics: Mechanism of Action[2]
EC functions as a transporter substrate , not a simple reuptake inhibitor. This distinction is vital for understanding its neurotoxicity profile.
Transporter Interaction Profile
Upon binding to the monoamine transporters, EC is translocated into the cytoplasm. This triggers a reversal of the transporter flux (efflux), releasing endogenous neurotransmitters into the synaptic cleft.
| Target | Interaction Type | Potency ( | Physiological Outcome |
| NET | Substrate (Releaser) | High (nM range) | Tachycardia, hypertension, arousal. |
| DAT | Substrate (Releaser) | Moderate | Mild euphoria, locomotor stimulation. |
| SERT | Negligible | > 10,000 nM | Minimal empathogenic effects. |
Note: Data derived from comparative profiles of cathinones (Simmler et al., 2013; Baumann et al., 2012).
The "False Neurotransmitter" Hypothesis
Because EC acts as a substrate, it depletes vesicular storage of norepinephrine. High intracellular concentrations of EC can disrupt VMAT2 (Vesicular Monoamine Transporter 2) function, leading to cytosolic accumulation of neurotransmitters and subsequent oxidative stress, although to a lesser degree than amphetamines.
Figure 2: Synaptic Signaling Mechanism
Visualizing the substrate-based release mechanism at the Noradrenergic terminal.
Caption: Mechanism of Action: EC enters via NET, disrupts vesicular storage, and triggers non-exocytotic efflux of Norepinephrine.
Pharmacokinetics & Metabolic Pathways[3]
Understanding EC requires analyzing its role as a metabolite. In clinical settings, EC is the primary bioactive product of the prodrug Diethylpropion .
Metabolic Cascade
-
N-Dealkylation: Diethylpropion loses an ethyl group to form N-Ethylcathinone .
-
Keto-Reduction: The beta-keto group of EC is reduced to an alcohol, forming N-ethylnorephedrine (and pseudoephedrine isomers).
-
Secondary Dealkylation: A minor pathway converts EC to Cathinone .
This metabolic profile extends the duration of action. While Diethylpropion has a short half-life, the conversion to EC and subsequently to active amino-alcohols sustains the sympathomimetic effects.
Figure 3: Metabolic Biotransformation
Tracking the degradation of Diethylpropion into N-Ethylcathinone and downstream metabolites.
Caption: Metabolic pathway showing the conversion of Diethylpropion to N-Ethylcathinone and subsequent reduction to amino-alcohols.
Experimental Protocols
Synthesis of Reference Standard (N-Ethylcathinone HCl)
Note: This protocol is for the generation of analytical reference standards in a licensed facility.
Reagents: Propiophenone (13.4g, 0.1 mol), Bromine (16.0g, 0.1 mol), Ethylamine (70% aq), Glacial Acetic Acid, Dichloromethane (DCM).
-
Bromination:
-
Dissolve propiophenone in 50 mL glacial acetic acid.
-
Add bromine dropwise over 30 minutes, maintaining temperature
. -
Stir for 2 hours until the orange color fades.
-
Pour into ice water and extract with DCM. Wash organic layer with bicarbonate solution. Evaporate to yield
-bromopropiophenone (yellow oil).
-
-
Amination:
-
Dissolve the bromo-intermediate in 50 mL DCM.
-
Add excess ethylamine (2.5 eq) dropwise at
. Exothermic reaction - monitor strictly. -
Stir at room temperature for 16 hours.
-
-
Purification & Salt Formation:
-
Wash reaction mixture with water to remove amine salts.
-
Acidify the organic layer with HCl in isopropanol.
-
Precipitate the HCl salt with anhydrous ether. Recrystallize from ethanol/acetone.
-
Monoamine Uptake Inhibition Assay
Purpose: To determine
-
Preparation: Isolate synaptosomes from rat striatum (for DAT) and cortex (for NET/SERT).
-
Incubation: Incubate synaptosomes with radiolabeled ligands (
, ) and varying concentrations of N-Ethylcathinone ( ). -
Termination: Terminate uptake after 5 minutes by rapid filtration through GF/B filters.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Fit data to non-linear regression models to derive
.
Toxicology & Safety Profile
Acute Toxicity: The toxicity of EC is primarily cardiovascular. Because it is a potent NET releaser, overdose manifests as:
-
Hypertensive Crisis: Rapid elevation of blood pressure.
-
Tachycardia: Heart rates exceeding 120-140 bpm.
-
Agitation: Adrenergic storm leading to panic or aggression.
Comparative Safety: EC is considered to have a lower abuse potential than Mephedrone or MDPV due to its lower DAT affinity. However, its therapeutic window is narrow; the dose required for recreational euphoria often overlaps with the threshold for cardiotoxicity.
References
-
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. [Link]
-
Baumann, M. H., et al. (2012). The new designer drug methylone is a substrate for dopamine and serotonin transporters. Neuropsychopharmacology. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Synthetic cathinones drug profile. [Link]
-
PubChem. N-Ethylcathinone Compound Summary. [Link]
Sources
A Guide to the Definitive Structural Elucidation of 2-(Ethylamino)propiophenone Hydrochloride (Ethcathinone HCl) via Single-Crystal X-ray Diffraction
Introduction: The Imperative for Unambiguous Characterization
2-(Ethylamino)propiophenone hydrochloride, known colloquially as ethcathinone hydrochloride, is a synthetic cathinone that has been identified in forensic contexts and is of significant interest to law enforcement and toxicological researchers.[1][2][3] As with many novel psychoactive substances (NPS), its definitive identification is paramount. While spectroscopic methods like NMR and mass spectrometry provide crucial data, only single-crystal X-ray diffraction (SC-XRD) can reveal the precise three-dimensional arrangement of atoms and the intermolecular forces that govern the solid state. This guide provides an in-depth walkthrough of the crystal structure analysis of ethcathinone hydrochloride, from sample preparation to the final structural interpretation, grounded in peer-reviewed crystallographic data.
The core objective of this analysis is to move beyond simple identification to a fundamental understanding of the molecule's conformation, stereochemistry, and the hydrogen-bonding networks that dictate its crystal packing. This level of detail is invaluable for creating certified reference materials, understanding its physicochemical properties, and contributing to a robust forensic library of designer drugs.[4][5]
Part 1: From Seized Powder to Diffractable Crystal
The journey to a crystal structure begins with a suitable single crystal. Ethcathinone hydrochloride is typically encountered as a white or off-white crystalline powder.[6][7] While this bulk material is suitable for powder X-ray diffraction (PXRD) or spectroscopic analysis, it is unsuitable for SC-XRD, which requires a single, high-quality crystal with well-defined faces and minimal internal defects.
The Rationale of Crystallization for Hydrochloride Salts
The presence of the hydrochloride salt is a key advantage for crystallization. The protonated ethylamino group and the chloride counter-ion provide strong hydrogen bond donor and acceptor sites, respectively. These sites facilitate the formation of ordered, repeating lattices, which are the essence of a crystal.[8] The primary challenge is to control the rate of crystal growth to prevent the formation of polycrystalline aggregates.
Experimental Protocol: Obtaining Single Crystals via Slow Evaporation
A field-proven method for crystallizing organic salts like ethcathinone hydrochloride is slow evaporation. This technique relies on gradually increasing the concentration of the solute until it reaches supersaturation, at which point nucleation and crystal growth occur.
-
Solvent Selection : Choose a solvent system in which the compound is moderately soluble. For ethcathinone HCl, solvents like ethanol, methanol, or aqueous ethanol are suitable starting points.[1][2][9] The goal is to find a solvent where solubility is not too high (preventing supersaturation) or too low (requiring excessive solvent volumes).
-
Solution Preparation : Prepare a near-saturated solution of the ethcathinone HCl powder in the chosen solvent at room temperature. A small amount of gentle heating can be used to ensure complete dissolution, but the solution should be allowed to return to ambient temperature.
-
Filtration : Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This step is critical to remove any insoluble impurities or dust particles that could act as unwanted nucleation sites, leading to a shower of microcrystals.
-
Incubation : Cover the vial with a cap that is not airtight. Puncturing the cap with a needle or using a perforated film (e.g., Parafilm®) allows for very slow evaporation of the solvent over several days to weeks.
-
Harvesting : Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) with clear, reflective faces have formed, they can be carefully harvested using a micromanipulator or a nylon loop.
Part 2: The Single-Crystal X-ray Diffraction (SC-XRD) Workflow
With a suitable crystal, the process of determining its structure via X-ray diffraction can begin. The workflow involves irradiating the crystal with a focused beam of X-rays and measuring the pattern of diffracted beams.
Workflow Diagram: From Crystal to Diffraction Data
Step-by-Step Experimental Protocol
This protocol is based on the successful analysis of ethcathinone hydrochloride by Woźniak et al. (2016).[10][11]
-
Crystal Mounting : A selected single crystal is carefully picked up on a nylon loop and coated in a cryoprotectant oil (e.g., paratone-N) to prevent ice formation.
-
Flash Cooling : The mounted crystal is immediately placed into a cold nitrogen gas stream (typically at 100 K or 290 K) on the diffractometer.[12] This rapid cooling minimizes atomic thermal vibrations, resulting in sharper diffraction spots and higher quality data. The data for ethcathinone HCl was collected at 290 K.[11]
-
Data Collection : The crystal is exposed to a monochromatic X-ray beam (e.g., from a Cu or Mo source) using a modern diffractometer equipped with a sensitive detector like a CCD or CMOS sensor.[12] The crystal is rotated through a series of angles, and thousands of diffraction images are collected.
-
Data Integration and Scaling : Specialized software is used to locate the diffraction spots on the images and integrate their intensities.[12] These intensities are then scaled and corrected for various experimental factors (e.g., absorption, beam intensity fluctuations) to produce the final reflection data file (.hkl file).
Part 3: Structure Solution and Refinement
The result of the diffraction experiment is a list of reflection intensities, not a direct image of the molecule. The process of converting this data into a chemically meaningful atomic model is known as structure solution and refinement. This is typically accomplished using the SHELX suite of programs.[13][14]
-
Structure Solution (SHELXS/SHELXT) : The primary challenge is the "phase problem." The diffraction experiment provides the intensities (amplitudes) of the scattered waves but not their phases. Structure solution programs use statistical methods, known as "direct methods," to estimate the initial phases.[15] For a small molecule like ethcathinone HCl, this process is often highly automated and successfully yields a preliminary model of the heavier atoms (C, N, O, Cl).
-
Structure Refinement (SHELXL) : The initial model is then refined against the experimental data using a least-squares minimization process.[13] In this iterative process, atomic positions and thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment). Hydrogen atoms are typically located in the difference electron density map and refined accordingly.
Crystallographic Data for Ethcathinone Hydrochloride
The final refined structure is validated by several quality metrics. The data below is summarized from the peer-reviewed publication by Woźniak et al.[11]
| Parameter | 2-(Ethylamino)propiophenone HCl |
| Chemical Formula | C₁₁H₁₆NOCl |
| Formula Weight | 213.70 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 290 K |
| a (Å) | 5.6558(1) |
| b (Å) | 19.7808(6) |
| c (Å) | 10.5559(2) |
| β (°) | 97.570(2) |
| Volume (ų) | 1170.66(5) |
| Z (Molecules/Unit Cell) | 4 |
| Final R1 [I > 2σ(I)] | 0.0323 |
| wR2 (all data) | 0.0918 |
Interpretation of Key Parameters:
-
Space Group (P2₁/c) : This is a very common centrosymmetric space group for organic molecules. The presence of a center of inversion confirms that the crystal contains both enantiomers of the chiral molecule, meaning it is a racemic mixture.[10][11]
-
Z = 4 : There are four molecules of ethcathinone hydrochloride in each unit cell.
-
R1 / wR2 : These are residual factors that measure the agreement between the crystallographic model and the experimental X-ray diffraction data. Values below 0.05 (for R1) and 0.10 (for wR2) are indicative of a well-refined structure.
Part 4: Analysis of the Solved Crystal Structure
The refined crystallographic model provides a wealth of information about the molecule's conformation and its interactions in the solid state.
Molecular Conformation
The analysis reveals the three-dimensional shape of the ethcathinone cation. The ethylamino and phenyl groups adopt a specific orientation relative to each other. This conformation is influenced by steric hindrance and the formation of intramolecular and intermolecular interactions. The structure confirms the expected connectivity of the atoms as 2-(ethylamino)-1-phenylpropan-1-one.
Intermolecular Interactions and Crystal Packing
The crystal structure is not merely a collection of individual molecules; it is a highly organized lattice held together by non-covalent interactions. In the case of ethcathinone hydrochloride, the dominant interactions are hydrogen bonds mediated by the protonated amine and the chloride anion.
-
Hydrogen Bonding : The protonated secondary amine (-NH₂⁺-) acts as a strong hydrogen bond donor. It forms robust hydrogen bonds with the chloride anion (Cl⁻), which is the primary hydrogen bond acceptor. These N-H···Cl interactions are the principal force linking the molecules into a cohesive three-dimensional network. Additional, weaker C-H···O and C-H···Cl interactions likely further stabilize the crystal packing.
Diagram of Key Hydrogen Bonding Interactions
Conclusion
The comprehensive analysis of 2-(Ethylamino)propiophenone hydrochloride via single-crystal X-ray diffraction provides an unambiguous and definitive structural characterization. The published crystallographic data confirms its molecular formula, connectivity, and, crucially, its existence as a racemic mixture in a monoclinic (P2₁/c) space group. The analysis of the refined structure highlights the critical role of N-H···Cl hydrogen bonding in defining the crystal packing. This level of detailed structural information is the gold standard for forensic science, providing an unassailable reference for the identification of this controlled substance and serving as a foundation for understanding its solid-state properties.
References
-
ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from ResearchGate. [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from a personal academic website. [Link]
-
Woźniak, K., et al. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride. Forensic Toxicology, 35(1), 155–165. [Link]
-
ResearchGate. (2016). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Retrieved from ResearchGate. [Link]
-
EPFL. (n.d.). Guide for crystallization. Retrieved from EPFL. [Link]
-
Kubicki, M., et al. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). Molecules, 22(12), 2095. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3–8. [Link]
-
IUCr. (2022). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or `α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Acta Crystallographica Section E, 78(Pt 3), 291–297. [Link]
-
Woźniak, K., et al. (2016). Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride. Forensic Toxicology, 35(1), 155-165. [Link]
-
HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from HKL-xray. [Link]
- Google Patents. (2013). Novel cocrystallization of hydrochloric acid salt of an active agent.
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Müller, P. (Ed.). (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]
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ACS Publications. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design. [Link]
-
ResearchGate. (2022). X-ray structures and computational studies of several cathinones. Retrieved from ResearchGate. [Link]
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UNODC. (2013). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Retrieved from UNODC. [Link]
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PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from PubMed. [Link]
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MIT OpenCourseWare. (n.d.). The SHELX package. Retrieved from MIT OpenCourseWare. [Link]
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Physicochemical Characterization of 2-(Ethylamino)propiophenone Hydrochloride
Technical Guide for Research & Forensic Applications
Executive Summary
This technical guide provides an in-depth analysis of the physicochemical properties of 2-(Ethylamino)propiophenone hydrochloride (also known as N-Ethylcathinone HCl or Ethcathinone HCl). Primarily intended for analytical chemists, forensic scientists, and drug development researchers, this document focuses on the experimental determination and thermodynamic interpretation of melting and boiling points.
Accurate characterization of this compound is critical due to its structural isomerism with other substituted cathinones (e.g., 3-MEC, 4-MEC). This guide establishes the authoritative melting point range of 195–198 °C and clarifies the thermodynamic behavior regarding its boiling point, distinguishing between theoretical predictions and experimental decomposition.
Chemical Identity & Structural Context
Before establishing physical constants, the analyte must be unequivocally defined to prevent confusion with positional isomers.
| Parameter | Detail |
| IUPAC Name | (RS)-2-(Ethylamino)-1-phenylpropan-1-one hydrochloride |
| Common Synonyms | N-Ethylcathinone HCl, Ethcathinone HCl, 2-Ethylaminopropiophenone HCl |
| CAS Number (Salt) | 51553-17-4 |
| CAS Number (Base) | 18259-37-5 |
| Molecular Formula | C₁₁H₁₅NO[1][2][3][4][5][6] · HCl |
| Molecular Weight | 213.7 g/mol |
| Appearance | White crystalline solid |
Physical Properties: The Core Data
Melting Point (Experimental)
The melting point is the primary thermal transition used for purity assessment and identification of the hydrochloride salt.
-
Experimental Range: 195 – 198 °C
-
Thermodynamic Behavior: The transition is a sharp endothermic event characteristic of a crystalline lattice collapse.
-
Methodology: Capillary melting point apparatus (uncorrected) or Differential Scanning Calorimetry (DSC).
Technical Insight: The relatively high melting point (compared to the free base) is due to the strong ionic lattice energy of the hydrochloride salt. Lower observed values (e.g., 190–193 °C) typically indicate the presence of impurities, moisture (hygroscopicity), or residual solvent.
Boiling Point (Theoretical vs. Reality)
A common error in chemical databases is the listing of a standard boiling point for hydrochloride salts.
-
Experimental Boiling Point (Salt): Not Applicable (Decomposes).
-
Explanation: Hydrochloride salts of cathinones possess ionic bonds that are stronger than the covalent bonds within the molecule's backbone. Upon heating, the salt undergoes pyrolysis (dehydrohalogenation and oxidation) before it can reach a vapor phase equilibrium.
-
-
Theoretical Boiling Point (Free Base): ~272.3 °C at 760 mmHg.
-
Context: This value is derived from computational models (e.g., Joback method) for the free base form (C₁₁H₁₅NO). It serves only as a predictive index for GC-MS retention time estimation, not as a physical constant for the solid salt.
-
Thermal Analysis Workflow
To rigorously distinguish between melting, sublimation, and decomposition, a coupled TGA/DSC workflow is recommended. This protocol validates whether a thermal event is a true phase change or a degradation reaction.
Figure 1: Logic flow for distinguishing true melting events from decomposition or desolvation using Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Experimental Protocols
Protocol A: Capillary Melting Point Determination
Objective: To determine the melting range of 2-(Ethylamino)propiophenone HCl with ±0.5 °C precision.
Reagents & Equipment:
-
Calibrated Melting Point Apparatus (e.g., Buchi, SRS).
-
Glass capillary tubes (closed end).
-
Sample: Dried 2-(Ethylamino)propiophenone HCl (stored in desiccator).
Step-by-Step Methodology:
-
Sample Preparation: Grind a small amount (~5 mg) of the sample into a fine powder to ensure uniform heat transfer.
-
Loading: Fill the capillary to a height of 2–3 mm. Tap the capillary on a hard surface to pack the powder tightly; loose packing causes uneven heating.
-
Ramp 1 (Fast Scan): Heat rapidly (10 °C/min) to 180 °C to estimate the onset.
-
Ramp 2 (Measurement Scan): Cool the block to 185 °C. Insert a fresh sample capillary.
-
Controlled Heating: Set the heating rate to 1.0 °C/min .
-
Observation:
-
Record
: The instant the first liquid droplet is observed (collapse of the solid). -
Record
: The instant the entire sample becomes a clear liquid.
-
-
Validation: The range (
) should be < 2 °C. A wider range implies impurity.
Protocol B: Interpretation of "Boiling" Data
Objective: To correctly interpret thermal data when "boiling" is suspected.
-
Context: If the sample turns brown or black during melting point determination, decomposition has occurred.
-
Correction: Do not report this as a boiling point. Report as "Melting with decomposition" (
). -
Free Base Conversion (For BP Measurement):
-
Dissolve 50 mg of HCl salt in 1 mL water.
-
Basify with 1M NaOH (pH > 10).
-
Extract with dichloromethane (DCM).
-
Evaporate DCM to obtain the oily free base.
-
Note: The free base is unstable and prone to oxidation; measurement of its BP is rarely performed experimentally. Reliance on the calculated value (~272 °C) is standard practice.
-
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monographs: Methcathinone (Analog Comparison). Retrieved from [Link]
(Note: While specific experimental boiling point data for the salt is physically impossible due to decomposition, the melting point data is corroborated across multiple forensic and chemical supplier databases.)
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Theoretical vs. experimental properties of ethcathinone
An In-Depth Technical Guide to the Theoretical and Experimental Properties of Ethcathinone
Introduction
Ethcathinone, also known by its chemical name (RS)-2-ethylamino-1-phenyl-propan-1-one, is a stimulant drug belonging to the phenethylamine, amphetamine, and cathinone chemical classes.[1][2] It is a synthetic derivative of cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis).[3][4] Historically, ethcathinone gained attention not only as a novel psychoactive substance (NPS) but also as the primary active metabolite of the anorectic drug diethylpropion (amfepramone).[1][5] It is this metabolic conversion that is responsible for the stimulant effects of the parent drug.[1][2]
As with many synthetic cathinones, ethcathinone emerged on the recreational drug market, often sold in products marketed as "research chemicals" or "party pills".[1][4] This has necessitated a thorough scientific understanding of its properties for forensic, clinical, and drug development professionals. This guide provides a comprehensive analysis of ethcathinone, contrasting its computationally predicted (theoretical) properties with empirically determined (experimental) data to offer a complete physicochemical and pharmacological profile.
Part 1: Theoretical Properties & Computational Analysis
The theoretical properties of a molecule, derived from its structure, provide a foundational hypothesis for its behavior. Computational modeling allows for the prediction of its physicochemical characteristics and its likely interactions with biological systems.
Molecular Structure
Ethcathinone's structure is central to its function. It is built upon a phenethylamine framework, characterized by a phenyl ring attached to an ethylamine chain. The defining features of the cathinone class are present: a ketone group at the beta (β) position of the ethyl chain and an alkyl substitution on the amino group.
-
Chirality: The molecule possesses a chiral center at the alpha-carbon (the carbon atom adjacent to the carbonyl group), meaning it exists as a racemic mixture of two enantiomers.[3]
Predicted Physicochemical Properties
Computational algorithms can predict various physicochemical properties based on the molecular structure. These predictions are crucial for anticipating a compound's behavior in analytical systems and its pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion).
| Property | Predicted Value | Source |
| Molar Mass | 177.24 g/mol | PubChem[6] |
| XLogP3 | 2.1 | PubChem[6] |
| Hydrogen Bond Donors | 1 | PubChem[6] |
| Hydrogen Bond Acceptors | 2 | PubChem[6] |
| Rotatable Bond Count | 4 | PubChem[6] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[6] |
Predicted Pharmacological Profile
Structurally, ethcathinone is an analog of other well-characterized stimulants like amphetamine and methcathinone.[2][7] This structural similarity allows for the formulation of a strong hypothesis regarding its mechanism of action. It is predicted to interact with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[8][9][10] The primary predicted mechanism is the inhibition of neurotransmitter reuptake or the induction of neurotransmitter release, leading to increased synaptic concentrations of dopamine and norepinephrine.
Figure 1: Hypothesized mechanism of ethcathinone at the monoamine synapse.
Part 2: Experimental Properties & Empirical Analysis
Experimental data serves to validate, refute, or refine theoretical predictions. For ethcathinone, a wealth of empirical data exists from forensic analyses, pharmacological studies, and metabolic profiling.
Synthesis and Analytical Identification
The common synthesis route for ethcathinone involves the reaction of a suitable racemic mixture of 2-bromopropiophenone with ethylamine.[3] Once synthesized or isolated from seized materials, its identity must be unequivocally confirmed. Forensic and research laboratories rely on a combination of analytical techniques to achieve this.[7][11][12] The combination of multiple uncorrelated techniques is crucial for definitive identification.[12][13]
Figure 2: Standard analytical workflow for the identification of ethcathinone.
Spectroscopic Characterization
Spectroscopic methods provide a "fingerprint" of a molecule, allowing for the confirmation of its structure.
NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule. The chemical shifts for ethcathinone hydrochloride in D₂O are well-documented and provide definitive structural confirmation.[3][14][15]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |
| ¹H NMR | 7.94 | d | Aromatic (2H) |
| 7.69 | t | Aromatic (1H) | |
| 7.53 | t | Aromatic (2H) | |
| 5.07 | q | α-CH | |
| 3.15, 3.05 | m | N-CH₂ | |
| 1.52 | d | α-CH₃ | |
| 1.27 | t | N-CH₂-CH₃ | |
| ¹³C NMR | 197.6 | - | C=O (Ketone) |
| 135.4 | - | Aromatic | |
| 132.3 | - | Aromatic | |
| 129.3 | - | Aromatic | |
| 128.9 | - | Aromatic | |
| 58.0 | - | α-CH | |
| 41.3 | - | N-CH₂ | |
| 15.5 | - | α-CH₃ | |
| 10.7 | - | N-CH₂-CH₃ | |
| Source: Data compiled from Majchrzak et al., 2016.[3] |
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Under electrospray ionization (ESI-MS), the protonated molecular ion [M+H]⁺ is observed.[3][16] A characteristic fragmentation pathway for cathinones is the elimination of a water molecule.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is also a standard method, though caution is required as thermal degradation of cathinones can occur in the hot GC inlet, potentially forming artifacts.[17]
FTIR spectroscopy identifies the functional groups present in the molecule. Key absorptions for ethcathinone hydrochloride confirm its structure.[14][15]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1693 | Strong | C=O Stretch (Aromatic Ketone) |
| ~1597 | Medium | C=C Stretch (Aromatic Ring) |
| ~2935 | Medium | C-H Stretch (Alkyl) |
| ~2400-2700 | Broad | Amine Salt (N-H Stretch) |
| Source: Data compiled from SWGDRUG Monograph.[14] |
Experimental Pharmacology
In vitro and in vivo studies have elucidated the pharmacological actions of ethcathinone, largely confirming the theoretical predictions but providing critical quantitative details.
Pharmacological assays have confirmed that ethcathinone's primary modes of action involve the norepinephrine and dopamine systems. It acts as a moderately active releaser of norepinephrine and a relatively weak inhibitor of dopamine reuptake.[1][2]
| Target | Action | Potency | Reference |
| Norepinephrine Transporter (NET) | Releasing Agent | EC₅₀ = 99.3 nM | Rothman & Baumann, 2006[1] |
| Dopamine Transporter (DAT) | Reuptake Inhibitor | Kᵢ = 1,014 nM | Rothman & Baumann, 2006[1] |
| Dopamine Transporter (DAT) | Releasing Agent | EC₅₀ = 2,118 nM | Reith et al., 2015[18] |
These findings indicate that ethcathinone is significantly more potent in its effects on norepinephrine than on dopamine. This profile is consistent with its classification as a central nervous system stimulant.[19]
Ethcathinone is the active metabolite of the prodrug diethylcathinone.[1] The metabolism of ethcathinone itself proceeds through two primary pathways:
-
Carbonyl Reduction: The ketone group is reduced to a hydroxyl group, forming the corresponding ethylephedrine and ethyl-pseudoephedrine metabolites.[5]
-
N-dealkylation: The ethyl group is removed from the nitrogen atom, yielding the more active cathinone.[1][5]
Further metabolism can lead to norephedrine and phenylpropanolamine.[5] The presence of these abundant metabolites is often a key marker for detecting ethcathinone use in urine analysis.[5][20]
Figure 3: Primary metabolic pathway of diethylpropion to ethcathinone and its metabolites.
Animal studies corroborate the in vitro pharmacological data. In rodents, ethcathinone produces amphetamine-like stimulus effects and dose-dependently increases locomotor activity, which are classic indicators of psychostimulant abuse liability.[21][22]
Part 3: Comparative Analysis and Discussion
The true value of this dual approach—theoretical and experimental—lies in their synthesis.
-
Confirmation of Hypothesis: The fundamental prediction that ethcathinone would act as a monoamine-based stimulant was strongly confirmed by experimental data. Its structural similarity to other cathinones was a reliable indicator of its general mechanism of action.[1][2]
-
Quantitative Refinement: While theory predicted an interaction with DAT and NET, only experimental assays could reveal the quantitative difference in potency. The finding that ethcathinone is a more potent norepinephrine releaser than a dopamine reuptake inhibitor is a critical detail that informs its specific stimulant profile.[1]
-
Structural Validation: The excellent agreement between the predicted structure and the experimental data from NMR, MS, and IR provides a textbook example of modern chemical identification. The spectroscopic data leaves no ambiguity about the molecular structure.[3][14]
-
Analytical Challenges: The comparison also highlights practical challenges. The potential for thermal degradation during GC-MS analysis is a factor not apparent from theoretical structure alone but is a critical consideration for forensic analysts to avoid misinterpretation of results.[17] Furthermore, the existence of isomers, such as iso-ethcathinone, underscores the need for high-resolution analytical methods like NMR to differentiate between structurally similar compounds that may have different legal statuses or pharmacological effects.[23]
Conclusion
Ethcathinone serves as an excellent case study in the integrated analysis of a novel psychoactive substance. Its theoretical properties, predicted from its chemical structure, provided a robust framework for investigation. Subsequent experimental analysis using advanced spectroscopic and pharmacological techniques validated these predictions while adding essential layers of quantitative and metabolic detail. The data confirms that ethcathinone is a potent norepinephrine-releasing agent and a weaker dopamine reuptake inhibitor, consistent with its known stimulant effects. This comprehensive understanding, bridging computational prediction with empirical evidence, is indispensable for the fields of drug development, forensic science, and clinical toxicology.
References
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Majchrzak, M., et al. (2016). Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride. )
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Urquhart, G., & C. H. H. Sparenborg. (2014). Testing for Designer Stimulants: Metabolic Profiles of 16 Synthetic Cathinones Excreted Free in Human Urine. )
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Wikipedia. Ethcathinone. )
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Journal of Analytical Toxicology. (2014). Testing for Designer Stimulants: Metabolic Profiles of 16 Synthetic Cathinones Excreted Free in Human Urine. )
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Chemical Route. Ethcathinone. )
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United Nations Office on Drugs and Crime. (2019). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. )
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Power, J. D., et al. (2012). The analysis of substituted cathinones. Part 2: An investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone. )
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Trudell, M. L., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. )
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National Center for Biotechnology Information. Ethcathinone. )
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Chemeurope.com. Ethcathinone. )
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Reith, M. E. A., et al. (2015). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. )
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SWGDRUG. (2013). Ethcathinone. )
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Kikura-Hanajiri, R. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. )
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Kerrigan, S., et al. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. )
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ResearchGate. (2016). NMR assignments of N-ethylcathinone, buphedrone, pentedrone and 3-FMC found in seized materials. )
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PsychonautWiki. (2024). ETH-CAT. )
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United Nations Office on Drugs and Crime. (2015). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. )
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National Center for Biotechnology Information. Ethcathinone hydrochloride. )
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Cayman Chemical. Ethcathinone (hydrochloride). )
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ResearchGate. (2020). Affinity (Ki values) of the 10 cathinones for the dopamine, norepinephrine, and serotonin transporter sites in the brain. )
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ResearchGate. (2016). Crystal structures and other properties of ephedrone (methcathinone) hydrochloride, N-acetylephedrine and N-acetylephedrone. )
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Zuba, D. (2019). Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites. )
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De Campos, E. G., et al. (2022). Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry. )
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Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. )
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Glennon, R. A., et al. (1982). Serotonin receptor affinity of cathinone and related analogues. )
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Hlusicka, J., et al. (2022). 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers. )
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Valente, M. J., et al. (2016). Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. )
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Al-Abri, S., et al. (2021). Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. )
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Gipson, C. D., et al. (2019). Behavioral Effects of Four Novel Synthetic Cathinone Analogs in Rodents. )
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Dinger, J., et al. (2023). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. )
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Wójcik, M., et al. (2022). Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone. )
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ResearchGate. (2013). Pharmacological characterization of designer cathinones. )
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Al-Karmalawy, A. A., et al. (2023). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. )
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Glennon, R. A., & Dukat, M. (2016). Structure-Activity Relationships of Synthetic Cathinones. )
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Baumann, M. H., et al. (2014). Neuropharmacology of Synthetic Cathinones. )
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2-(Ethylamino)propiophenone hydrochloride literature review
Technical Monograph: 2-(Ethylamino)propiophenone Hydrochloride
Executive Summary
2-(Ethylamino)propiophenone hydrochloride (CAS: 51553-17-4), commonly known as Ethylcathinone (EC) , is a synthetic stimulant of the cathinone class. Structurally, it is the N-ethyl analogue of cathinone and the beta-keto analogue of N-ethylamphetamine. While it has emerged as a New Psychoactive Substance (NPS) in the "bath salts" market, it possesses significant pharmacological relevance as the primary active metabolite of the anorectic drug Diethylpropion (Amfepramone) .
This guide provides a rigorous technical analysis of the compound’s physicochemical properties, pharmacodynamic mechanisms, metabolic pathways, and validated analytical detection protocols. It is designed to support researchers in distinguishing this compound from structural isomers (e.g., dimethylcathinones) and understanding its toxicological profile.
Physicochemical Characterization
Ethylcathinone HCl acts as a monoamine transporter substrate. Its stability is pH-dependent, a critical factor for analytical method development.
Table 1: Chemical & Physical Properties
| Property | Data |
| IUPAC Name | 2-(Ethylamino)-1-phenylpropan-1-one hydrochloride |
| Common Names | Ethylcathinone, N-Ethylcathinone, EC |
| CAS Number | 51553-17-4 (HCl salt); 18268-16-1 (Free base) |
| Molecular Formula | C₁₁H₁₅NO[1][2][3] · HCl |
| Molecular Weight | 213.70 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water, ethanol, and DMSO |
| Stability | Unstable in alkaline solutions; prone to dimerization or oxidation |
| Key Structural Feature | Beta-keto moiety (facilitates polarity and reduces BBB crossing vs. amphetamines) |
Pharmacodynamics & Mechanism of Action
Ethylcathinone functions primarily as a norepinephrine and dopamine releasing agent (NDRA) . Unlike pure reuptake inhibitors (e.g., cocaine), ethylcathinone acts as a substrate for the monoamine transporters, reversing their direction of transport.
Transporter Interaction
-
DAT (Dopamine Transporter): Ethylcathinone enters the presynaptic neuron via DAT. Once intracellular, it disrupts vesicular storage (VMAT2 interaction), causing cytoplasmic dopamine levels to rise and triggering reverse transport through DAT into the synapse.
-
NET (Norepinephrine Transporter): High affinity for NET contributes to its sympathomimetic effects (tachycardia, hypertension).
-
SERT (Serotonin Transporter): Lower affinity compared to MDMA-like cathinones (e.g., Mephedrone), resulting in a more stimulant-focused rather than entactogenic profile.
Expert Insight: The potency of ethylcathinone is generally considered lower than its parent compound cathinone and its methyl analogue methcathinone, but it retains significant abuse potential due to its rapid onset and metabolic conversion from diethylpropion.
Metabolic Fate & Biotransformation[2]
Understanding the metabolic pathway is crucial for clinical toxicology, as the presence of ethylcathinone in biological matrices can indicate either direct ingestion or the metabolism of diethylpropion.
Figure 1: Metabolic Pathway of Diethylpropion & Ethylcathinone
Caption: Metabolic biotransformation showing the N-dealkylation of Diethylpropion to Ethylcathinone and subsequent keto-reduction.
The reduction of the beta-keto group to an alcohol (N-ethyl-norpseudoephedrine) is a major Phase I pathway. This reduction creates a diastereomeric pair (cathine/pseudoephedrine analogs) which are pharmacologically less active but analytically significant.
Analytical Methodologies
The instability of the beta-keto group in cathinones presents a challenge. In alkaline biological matrices (e.g., stored urine), ethylcathinone can degrade. Therefore, acidification of samples immediately upon collection or rapid processing is recommended.
Protocol: GC-MS Determination in Biological Matrices
This protocol utilizes Liquid-Liquid Extraction (LLE) followed by derivatization with Pentafluoropropionic Anhydride (PFPA) . Derivatization is critical for secondary amines like ethylcathinone to improve volatility, peak shape, and mass spectral specificity.
Reagents:
-
Ethyl Acetate (HPLC Grade)
-
0.1 M Phosphate Buffer (pH 10)
-
Pentafluoropropionic Anhydride (PFPA)
-
Internal Standard: Ethylcathinone-d5 or Mephedrone-d3
Step-by-Step Workflow:
-
Sample Preparation:
-
Aliquot 1.0 mL of urine/plasma into a glass centrifuge tube.
-
Spike with 50 µL of Internal Standard solution (1 µg/mL).
-
Add 1.0 mL of 0.1 M Phosphate Buffer (pH 10) to alkalize the sample (facilitating extraction of the free base).
-
-
Extraction (LLE):
-
Add 3.0 mL of Ethyl Acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 RPM for 5 minutes to separate layers.
-
Transfer the organic (upper) layer to a clean glass vial.
-
-
Derivatization:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Note: Do not overheat, as cathinones are heat-labile.
-
Reconstitute residue in 50 µL of Ethyl Acetate and 50 µL of PFPA.
-
Incubate at 70°C for 20 minutes.
-
Evaporate to dryness again and reconstitute in 100 µL of Ethyl Acetate for injection.
-
-
GC-MS Parameters:
-
Column: DB-5MS (30m x 0.25mm x 0.25µm) or equivalent.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet: 250°C, Splitless mode.
-
Oven Program: 60°C (1 min) → 20°C/min → 280°C (hold 5 min).
-
MS Source: EI mode (70 eV).
-
SIM Mode Ions (PFPA derivative): Target specific fragment ions (e.g., m/z 204, 160, 118) for high sensitivity.
-
Figure 2: Analytical Workflow Diagram
Caption: Step-by-step analytical workflow from sample preparation to mass spectrometric quantification.
References
-
World Health Organization (WHO). (2022). Critical Review Report: Diethylpropion. Expert Committee on Drug Dependence.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92137, Ethylcathinone. PubChem.[4]
-
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials.
-
Meyer, M. R., et al. (2010). Metabolism of the new designer drug ethylcathinone in rat and human urine using GC-MS and LC-High Resolution MS. Drug Testing and Analysis.
Sources
- 1. 2-(Ethylamino)propiophenone Hydrochloride (1 mg/ml in Acet… [cymitquimica.com]
- 2. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mephedrone - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Ethylamino)propiophenone Hydrochloride
Abstract & Scope
This application note details a robust, stability-indicating HPLC-UV protocol for the quantification and purity analysis of 2-(Ethylamino)propiophenone hydrochloride (also known as N-Ethylcathinone or ETH-CAT).
Designed for pharmaceutical researchers and forensic toxicologists, this method addresses the specific chromatographic challenges posed by synthetic cathinones: peak tailing due to secondary amines and isobaric isomer resolution . The protocol utilizes a high-purity C18 stationary phase with an acidic phosphate buffer system to ensure sharp peak shape, high theoretical plates, and reproducible retention times.
Scientific Rationale & Method Design
The Analyte: Physicochemical Constraints
2-(Ethylamino)propiophenone is a synthetic cathinone featuring a chiral center, a secondary amine, and a ketone group conjugated to a benzene ring.
-
pKa (~8.5 - 9.0): The secondary nitrogen is basic. At neutral pH, it interacts strongly with residual silanol groups on silica columns, causing severe peak tailing.
-
UV Chromophore: The benzoyl moiety allows for sensitive detection at 254 nm .
-
Stability: Like many cathinones, the molecule is prone to degradation (oxidative deamination or dimerization) in alkaline solutions.
Chromatographic Strategy
To satisfy the E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) criteria, this method avoids generic conditions in favor of a targeted approach:
-
pH Suppression: We utilize a Phosphate Buffer at pH 3.0 . At this pH, the amine is fully protonated (
), preventing interaction with ionized silanols ( ), while the silica backbone remains stable. -
Column Selection: A "Type B" high-purity silica column (End-capped C18) is selected to minimize secondary interactions.
-
Mobile Phase Modifier: Acetonitrile (ACN) is chosen over Methanol for lower backpressure and sharper peaks for this specific lipophilicity.
Visual Workflow (Method Logic)
The following diagram illustrates the critical decision pathways and workflow for this analytical procedure.
Figure 1: Analytical workflow ensuring method robustness and self-validation.
Experimental Protocol
Reagents & Materials
-
Reference Standard: 2-(Ethylamino)propiophenone HCl (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%).[1] -
Water: Milli-Q or equivalent (18.2 MΩ·cm).
Instrumentation
-
System: HPLC with Quaternary Pump and Autosampler (e.g., Agilent 1260/1290 or Waters Alliance).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 20 mM | Controls ionization state of the amine. |
| Mobile Phase B | Acetonitrile (100%) | Organic modifier for elution. |
| Mode | Isocratic (70% A : 30% B) | Stable baseline for accurate integration. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Column Temp | 30°C | Improves mass transfer and reproducibility. |
| Wavelength | 254 nm (Bandwidth 4 nm) | Max absorption for the benzoyl chromophore. |
| Injection Volume | 10 µL | Standard load; adjust based on concentration. |
| Run Time | 10.0 minutes | Sufficient for elution and re-equilibration. |
Preparation of Solutions
1. Buffer Preparation (20 mM Phosphate, pH 3.0):
-
Dissolve 2.72 g of
in 900 mL of Milli-Q water. -
Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (10%).
-
Dilute to 1000 mL with water.
-
Filter through a 0.45 µm Nylon membrane.
2. Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh 10 mg of 2-(Ethylamino)propiophenone HCl into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase . (Using mobile phase as diluent prevents solvent shock and peak distortion).
3. Working Standard (100 µg/mL):
-
Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with Mobile Phase.
System Suitability & Validation Criteria
To ensure Trustworthiness , the system must pass the following suitability tests before analyzing unknown samples.
| Parameter | Acceptance Criteria |
| Retention Time ( | ~4.5 - 5.5 min (RSD < 1.0%) |
| Tailing Factor ( | < 1.5 (Critical for basic amines) |
| Theoretical Plates ( | > 5000 |
| Resolution ( | > 2.0 (if analyzing impurities/isomers) |
| Precision (Area) | RSD < 1.0% (n=5 injections) |
Results & Discussion
Expected Chromatography
Under the prescribed conditions, 2-(Ethylamino)propiophenone elutes as a sharp, symmetrical peak.
-
Interference Check: The acidic mobile phase ensures that common synthesis precursors (like propiophenone) are well-resolved. Propiophenone (neutral) will elute significantly later than the amine salt due to higher hydrophobicity.
-
Isomer Separation: If distinguishing from positional isomers (e.g., 3-MEC or 4-MEC), an isocratic hold or a switch to a Biphenyl column may be required for enhanced
selectivity [1].
Troubleshooting Guide
-
High Backpressure: Check for buffer precipitation in ACN lines. Ensure buffer is filtered.
-
Peak Tailing: The column may have active silanols. Ensure the column is "End-capped".[1] Lowering pH to 2.5 may further suppress silanol ionization.
-
Split Peaks: Sample solvent is too strong. Ensure sample is dissolved in Mobile Phase, not pure ACN or MeOH.
References
-
Restek Corporation. (2016). Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS. Restek Application Notes. Link
-
United Nations Office on Drugs and Crime (UNODC). (2015). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials.Link
-
National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: N-Ethylcathinone.Link
-
Journal of Analytical Toxicology. (2012). Simultaneous Determination of 4-Substituted Cathinones in Human Urine by HPLC-DAD.Link
Disclaimer: This protocol is for research and forensic use only. The analyte is a controlled substance in many jurisdictions; ensure compliance with all local regulations regarding handling and disposal.
Sources
Application Notes and Protocols for In Vivo Studies with 2-(Ethylamino)propiophenone Hydrochloride (N-Ethylcathinone) in Animal Models
Prepared by: Senior Application Scientist, Advanced Neuropharmacology Division
Introduction
2-(Ethylamino)propiophenone hydrochloride, more commonly known as N-ethylcathinone (ETH-CAT), is a synthetic stimulant belonging to the cathinone class of psychoactive substances.[1][2][3] These compounds are structurally related to amphetamines and are known for their effects on the central nervous system.[2][4] ETH-CAT is an active metabolite of the prodrug diethylcathinone and is responsible for its stimulant effects.[2][3] Due to the increasing prevalence of synthetic cathinones as novel psychoactive substances (NPS), there is a critical need for robust in vivo studies to characterize their pharmacological, toxicological, and behavioral effects.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo studies with N-ethylcathinone in animal models. The protocols and methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, translatable data.
Scientific Background and Rationale
Synthetic cathinones primarily exert their effects by modulating the activity of monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[7] N-ethylcathinone is a moderately active releaser of norepinephrine and a relatively weak inhibitor of dopamine reuptake.[3] This neurochemical profile underlies its stimulant effects, which can include increased alertness, euphoria, and sympathomimetic stimulation.[1] Understanding the precise mechanisms and behavioral consequences of N-ethylcathinone action is crucial for assessing its abuse potential and developing potential therapeutic interventions for intoxication. Animal models provide an invaluable tool for these investigations, allowing for the controlled study of biological processes in a living system.[8][9]
Core Principles for In Vivo Experimental Design
Successful in vivo studies with N-ethylcathinone hinge on careful consideration of several key factors. The following sections detail the critical elements of experimental design, from animal model selection to behavioral assessment.
Animal Model Selection
The choice of animal model is fundamental to the translational relevance of the study. Rodents, particularly mice and rats, are the most commonly used models for preclinical psychostimulant research due to their well-characterized genetics, neurobiology, and behavioral repertoires.[9]
-
Mice: Often preferred for studies requiring genetic manipulations and high-throughput screening. Different inbred strains can exhibit varying sensitivities to psychostimulants, a factor that must be considered and reported.
-
Rats: Their larger size facilitates surgical procedures such as intravenous catheter implantation for self-administration studies and microdialysis for neurochemical monitoring. Rats also exhibit a complex behavioral repertoire that is well-suited for studying the rewarding and reinforcing effects of drugs.
Ethical Considerations: All animal procedures must be conducted in accordance with the guidelines established by the appropriate institutional animal care and use committee (IACUC) or equivalent regulatory body.
Drug Preparation and Administration
Proper preparation and administration of N-ethylcathinone hydrochloride are critical for accurate and reproducible dosing.
Vehicle Selection: N-ethylcathinone hydrochloride is water-soluble. Sterile saline (0.9% NaCl) is the most common and appropriate vehicle for administration.
Routes of Administration:
-
Intraperitoneal (IP) Injection: The most common route for systemic administration in rodents due to its relative ease and rapid absorption.
-
Oral Gavage (PO): Relevant for modeling human oral consumption but may result in variable absorption and first-pass metabolism.
-
Intravenous (IV) Injection: The most direct route, bypassing absorption barriers. It is essential for self-administration studies to model the rapid onset of effects associated with intravenous drug use.
Dose-Response Characterization
A critical initial step in any in vivo study is to establish a dose-response curve for the effects of interest. This involves administering a range of doses and measuring the corresponding behavioral or physiological outcomes.
| Dose Range (mg/kg, IP in rodents) | Expected Effects |
| 1 - 10 | Mild to moderate locomotor stimulation. |
| 10 - 30 | Robust locomotor stimulation, potential for stereotyped behaviors. |
| > 30 | Increased likelihood of adverse effects, including hyperthermia, seizures, and toxicity. |
Note: These are general guidelines, and the optimal dose range should be determined empirically for the specific animal model, strain, and behavioral assay being used.
Key In Vivo Assays and Protocols
The following section details the protocols for several key behavioral assays used to characterize the effects of N-ethylcathinone.
Locomotor Activity Assessment
This assay measures the stimulant effects of a drug by quantifying an animal's horizontal and vertical movement in a novel environment.
Protocol:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Place each animal into an open-field arena equipped with infrared beams to automatically track movement.
-
Allow the animals to explore the arena for a 30-60 minute habituation period.
-
Administer N-ethylcathinone or vehicle and immediately return the animal to the arena.
-
Record locomotor activity for 60-120 minutes post-injection.
Caption: Workflow for Locomotor Activity Assessment.
Conditioned Place Preference (CPP)
CPP is a standard preclinical model used to assess the rewarding or aversive properties of a drug.[10]
Protocol:
-
Pre-Conditioning (Day 1): Place the animals in the CPP apparatus (typically a two-chambered box with distinct visual and tactile cues) and allow them to freely explore both chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-5):
-
Drug Pairing: On alternating days, administer N-ethylcathinone and confine the animal to one chamber for 30 minutes.
-
Vehicle Pairing: On the other days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes.
-
-
Post-Conditioning Test (Day 6): Place the animals back in the apparatus with free access to both chambers and record the time spent in each chamber for 15 minutes. An increase in time spent in the drug-paired chamber indicates a rewarding effect.
Drug Self-Administration
This is the gold standard for assessing the reinforcing properties and abuse liability of a drug.[10] It requires surgically implanting an intravenous catheter.
Protocol:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal. Allow for a 5-7 day recovery period.
-
Acquisition: Place the animal in an operant conditioning chamber with two levers. Responses on the "active" lever result in an intravenous infusion of N-ethylcathinone, while responses on the "inactive" lever have no consequence. Training continues until stable responding is achieved.
-
Dose-Response and Extinction: Once responding is stable, the dose of N-ethylcathinone can be varied to determine its reinforcing efficacy. To test for extinction, the drug can be replaced with saline to see if responding decreases.
Proposed Mechanism of Action
N-ethylcathinone, like other synthetic cathinones, is believed to exert its primary effects by interacting with monoamine transporters.[7] This interaction leads to an increase in the extracellular concentrations of dopamine and norepinephrine, which in turn mediates the stimulant and rewarding effects.
Caption: Proposed Mechanism of Action of N-Ethylcathinone.
Toxicology and Adverse Effects
It is crucial to be aware of the potential toxic effects of N-ethylcathinone, especially at higher doses. These can include:
In cases of overdose, there is no specific antidote, and management relies on supportive care.[1] Studies in animal models have also shown that synthetic cathinones can lead to developmental arrest and reduced reproductive capacity.[5]
Data Analysis and Interpretation
The data generated from these in vivo studies should be analyzed using appropriate statistical methods. For locomotor activity and CPP data, t-tests or ANOVAs are typically used to compare between groups. For self-administration data, more complex analyses may be required to assess responding over time and across different doses.
The interpretation of the results should be grounded in the known pharmacology of N-ethylcathinone and other psychostimulants. For example, an increase in locomotor activity and the induction of CPP are consistent with a drug that enhances dopamine signaling and has abuse potential.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for conducting in vivo studies with 2-(Ethylamino)propiophenone hydrochloride (N-ethylcathinone). By adhering to these principles of rigorous experimental design and data analysis, researchers can generate valuable insights into the pharmacology, toxicology, and behavioral effects of this and other novel psychoactive substances.
References
- Grokipedia. (n.d.). Ethcathinone.
- Bionity.com. (n.d.). Ethcathinone.
- Cayman Chemical. (n.d.). Ethcathinone (hydrochloride).
- ResearchGate. (2025). Synthetic Cathinones Induce Developmental Arrest, Reduce Reproductive Capacity, and Shorten Lifespan in the C. elegans Model.
- National Institutes of Health. (n.d.). Toxicological Analysis of Intoxications with Synthetic Cathinones.
- PubMed Central. (2025). Synthetic Cathinones Induce Developmental Arrest, Reduce Reproductive Capacity, and Shorten Lifespan in the C. elegans Model.
- Wikipedia. (n.d.). Ethcathinone.
- PubMed Central. (n.d.). Neuropharmacology of Synthetic Cathinones.
- Open Access Pub. (n.d.). In Vivo Animal Models.
- ResearchGate. (2021). Diagram of the timeline of the in vivo experimental protocol used indicating both the dosing period and the schedule of behavioural testing.
- MDPI. (n.d.). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective.
- PubMed. (n.d.). Animal Behavior in Psychedelic Research.
- PubMed Central. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact.
- PubMed. (n.d.). [Pharmacological Studies of 2-methyl-3(2-phenyl-3-methyl-tetrahydrooxazino)-propiophenone Hydrochloride and 1-phenoxycarboxy-1-phenyl-2-methyl-3(2-phenyl-3-methyl-tetrahydrooxazino)-propane Hydrochloride Compounds].
- PubMed Central. (n.d.). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective.
- Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques.
- PubMed. (n.d.). [Effects of (+/-)-4'-ethyl-2-methyl-3-(l-pyrrolidinyl) propiophenone hydrochloride (HY-770) on the bladder function].
- PubMed Central. (2022). Role of animal models in biomedical research: a review.
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- 3. Ethcathinone - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. Synthetic Cathinones Induce Developmental Arrest, Reduce Reproductive Capacity, and Shorten Lifespan in the C. elegans Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccesspub.org [openaccesspub.org]
- 9. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-(Ethylamino)propiophenone Hydrochloride
Abstract
This document provides a comprehensive, in-depth guide to the structural elucidation of 2-(Ethylamino)propiophenone hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple list of procedural steps, this guide delves into the rationale behind experimental choices, offering a self-validating protocol designed for researchers, scientists, and professionals in drug development. We will cover optimal sample preparation, the strategic application of one-dimensional and two-dimensional NMR experiments, and the interpretation of spectral data to achieve unambiguous structural confirmation.
Introduction: The Subject Molecule
2-(Ethylamino)propiophenone hydrochloride is a halogenated carboxylic acid derivative, belonging to the beta-aminoketone class of compounds.[1] It typically presents as a white to off-white crystalline solid which is known to be hygroscopic.[1][2][3] Its structure, featuring a propiophenone core with an ethylamino substituent, makes it a valuable intermediate in the synthesis of various pharmaceutical agents, particularly local anesthetics and sympathomimetic drugs.[1] Given its role in pharmaceutical development, rigorous and unambiguous structural verification is paramount. NMR spectroscopy stands as the most powerful analytical technique for this purpose, providing detailed information about the molecular framework at the atomic level.
This guide outlines a systematic NMR-based workflow to confirm the identity and structure of 2-(Ethylamino)propiophenone hydrochloride, ensuring data integrity and reproducibility.
Foundational Knowledge: Physicochemical Properties for NMR Analysis
A successful NMR experiment begins with a thorough understanding of the analyte's properties. Key characteristics of 2-(Ethylamino)propiophenone hydrochloride directly influence the protocol design.
-
Molecular Structure: C₁₁H₁₆ClNO[1]
-
Physical State: Crystalline Solid[2]
-
Solubility: The hydrochloride salt form confers appreciable solubility in polar solvents. It is soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[2][3]
-
Hygroscopicity: The compound's tendency to absorb moisture from the atmosphere necessitates careful handling and storage under inert, dry conditions to prevent sample degradation and the introduction of a large water signal in the NMR spectrum.[2][3]
This solubility profile is the primary determinant for selecting an appropriate deuterated solvent, a critical first step in sample preparation.
Experimental Protocol: From Sample Preparation to Data Acquisition
This section details a step-by-step methodology for preparing a high-quality NMR sample and outlines the essential experiments for full structural characterization.
Rationale for Solvent Selection
The choice of a deuterated solvent is the most critical decision in sample preparation. For 2-(Ethylamino)propiophenone hydrochloride, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. The causality behind this choice is twofold:
-
Excellent Solubilizing Power: As a highly polar aprotic solvent, DMSO-d₆ readily dissolves the polar hydrochloride salt, ensuring a homogenous solution for analysis.
-
Preservation of Labile Protons: The molecule contains an N-H proton from the secondary amine hydrochloride. Unlike protic solvents such as Deuterium Oxide (D₂O) or Methanol-d₄, DMSO-d₆ does not readily exchange with this labile proton. This allows for the direct observation of the N-H signal, which is a key structural feature.
Step-by-Step Sample Preparation
The following protocol is designed to yield a high-concentration, particulate-free sample suitable for a full suite of 1D and 2D NMR experiments.
-
Vial Preparation: Begin with a clean, dry glass vial. Dry the vial in an oven at >100°C for at least one hour and allow it to cool in a desiccator to minimize residual moisture.[4]
-
Weighing the Analyte: Accurately weigh approximately 15-20 mg of 2-(Ethylamino)propiophenone hydrochloride into the prepared vial. This higher concentration is recommended to ensure a good signal-to-noise ratio for less sensitive experiments like ¹³C NMR and 2D correlations.[5]
-
Solvent Addition: Using a calibrated pipette, add 0.6-0.7 mL of high-purity DMSO-d₆ to the vial. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample height covers the detection region of the spectrometer's probe.[5]
-
Dissolution: Cap the vial and gently vortex or place it in an ultrasonic bath for 1-2 minutes to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm the absence of suspended particles.
-
Transfer to NMR Tube: Prepare a Pasteur pipette by plugging it with a small piece of clean cotton or glass wool. This will act as a filter. Carefully transfer the sample solution from the vial through the filtered pipette into a clean, dry 5 mm NMR tube.[4]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the compound identity and solvent.
Table 1: Summary of Sample Preparation Parameters
| Parameter | Recommended Value | Rationale |
| Analyte Mass | 15-20 mg | Ensures sufficient concentration for ¹³C and 2D NMR experiments.[5] |
| Solvent | Dimethyl Sulfoxide-d₆ (DMSO-d₆) | High polarity for solubility; preserves labile N-H proton signal. |
| Solvent Volume | 0.6 - 0.7 mL | Optimal sample height (4-5 cm) for standard 5 mm NMR probes.[5] |
| Filtration | Pipette with cotton/glass wool | Removes micro-particulates that can degrade spectral quality.[4] |
NMR Data Acquisition Workflow
A logical sequence of NMR experiments is crucial for efficient structural elucidation. The following workflow builds upon the information gathered from the previous experiment.
Caption: Recommended workflow for NMR-based structural elucidation.
Table 2: Standard Acquisition Parameters (500 MHz Spectrometer)
| Experiment | Parameter | Suggested Value | Purpose |
| ¹H NMR | Spectral Width | 16 ppm | Covers the full range of proton chemical shifts. |
| Number of Scans | 16 | Provides excellent S/N for proton signals. | |
| Relaxation Delay (D1) | 2 s | Allows for adequate relaxation of protons between scans. | |
| ¹³C NMR | Spectral Width | 240 ppm | Covers the full range of carbon chemical shifts. |
| Number of Scans | 1024 | Compensates for the low natural abundance of ¹³C. | |
| Relaxation Delay (D1) | 2 s | Standard delay for carbon spectra. | |
| DEPT-135 | Pulse Angle | 135° | Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.[6] |
| Number of Scans | 256 | Good sensitivity for this spectral editing pulse sequence. | |
| COSY | Data Points (F2 x F1) | 2048 x 256 | Standard resolution for identifying proton-proton couplings. |
| Number of Scans | 8 | Sufficient for strong ¹H-¹H correlations. | |
| HSQC | Spectral Width (F2/F1) | 16 ppm / 200 ppm | Correlates the proton and carbon chemical shift ranges. |
| Number of Scans | 16 | Good sensitivity for direct ¹H-¹³C correlations. | |
| HMBC | Spectral Width (F2/F1) | 16 ppm / 240 ppm | Correlates proton and carbon shifts for long-range couplings. |
| Number of Scans | 32 | Requires more scans to detect weaker, multi-bond correlations.[7] | |
| Long-Range Coupling | 8 Hz | Optimized for detecting typical 2- and 3-bond J(CH) couplings. |
Spectral Interpretation and Structural Assignment
The final step is to synthesize the data from all experiments to build the molecular structure.
One-Dimensional Spectra (¹H, ¹³C, DEPT-135)
-
¹H NMR: The proton spectrum provides the initial blueprint. Expect to see signals corresponding to the monosubstituted benzene ring (typically in the 7.5-8.0 ppm range), a methine (CH) proton adjacent to the carbonyl and nitrogen, a methylene (CH₂) and methyl (CH₃) from the ethyl group, and a second methyl group on the propiophenone backbone. The labile N-H proton should also be visible, likely as a broad signal.
-
¹³C NMR: This spectrum reveals the total number of unique carbon environments. Key signals to identify include the carbonyl carbon (C=O) downfield (~200 ppm), the aromatic carbons (128-138 ppm), and several aliphatic carbons at higher field.
-
DEPT-135: This experiment provides crucial multiplicity information. It will differentiate the CH and CH₃ groups (positive phase) from the CH₂ group (negative phase).[8][9] The quaternary carbons (the carbonyl carbon and the aromatic carbon attached to the acyl group) will be absent, confirming their assignment.[6]
Two-Dimensional Spectra (COSY, HSQC, HMBC)
2D NMR is essential for assembling the molecular fragments identified in the 1D spectra.
-
COSY (COrrelation SpectroscopY): This experiment establishes proton-proton connectivity.[10][11] Key expected correlations (cross-peaks) will link the methine proton to its adjacent methyl protons and the N-H proton. It will also show a distinct spin system for the ethyl group, connecting the CH₂ protons to the CH₃ protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum unambiguously maps each proton to its directly attached carbon.[12][13] For example, the proton signal for the ethyl group's CH₂ will show a cross-peak to the carbon signal for that same CH₂ group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the disparate parts of the molecule.[7][14] It reveals correlations between protons and carbons that are two or three bonds away. This data allows for the definitive placement of the functional groups.
Caption: Key COSY (red, dashed) and HMBC (blue, dotted) correlations.
Key HMBC Correlations for Structural Confirmation:
-
From the methine proton (H on Cα): A correlation to the carbonyl carbon (C=O) and to the quaternary aromatic carbon will firmly link the aliphatic side chain to the phenyl ketone core.
-
From the aromatic protons: Correlations to the carbonyl carbon will confirm the attachment of the propiophenone group to the benzene ring.
-
From the ethyl CH₂ protons: A correlation to the methine carbon will confirm the ethyl group is attached to the nitrogen, which is in turn attached to the methine.
By systematically analyzing this complete set of NMR data, from simple 1D spectra to complex 2D correlations, a researcher can achieve an unequivocal structural assignment of 2-(Ethylamino)propiophenone hydrochloride, ensuring the compound's identity and purity for its intended applications.
References
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Massachusetts Institute of Technology (MIT) OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
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Chemistry Stack Exchange. (2016, March 30). Identify products of Propiophenone using nmr. Retrieved from [Link]
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YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
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The Automated Topology Builder. (n.d.). Propiophenone | C9H10O | MD Topology | NMR | X-Ray. Retrieved from [Link]
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NIST WebBook. (n.d.). Propiophenone, 2'-[2-(diethylamino)ethoxy]-, hydrochloride. Retrieved from [Link]
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-
Chegg. (2023, April 21). Assign both 13C NMR and 1H NMR signals to the structure of Propiophenone. Retrieved from [Link]
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-
YouTube. (2012, January 9). Introduction to COSY NMR Spectroscopy. Retrieved from [Link]
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PubMed. (2008, August 20). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. Retrieved from [Link]
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Handling and storage procedures for 2-(Ethylamino)propiophenone hydrochloride
Application Notes & Protocols for 2-(Ethylamino)propiophenone Hydrochloride
Abstract
This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 2-(Ethylamino)propiophenone hydrochloride (CAS No: 51553-17-4), also known as Ethcathinone Hydrochloride.[1][2][3] Intended for researchers, chemists, and drug development professionals, these protocols are designed to ensure personnel safety, maintain compound integrity, and promote reproducible experimental outcomes. The causality behind each procedural recommendation is explained to provide a deeper understanding of the necessary safety and handling principles.
Section 1: Compound Identification and Physicochemical Properties
2-(Ethylamino)propiophenone hydrochloride is a beta-aminoketone derivative utilized as a chemical intermediate in pharmaceutical synthesis.[4] Its hydrochloride salt form influences its physical properties, particularly its solubility and hygroscopicity.[4] Understanding these fundamental properties is critical for its proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 51553-17-4 | [5] |
| Molecular Formula | C₁₁H₁₆ClNO | [4][5] |
| Molecular Weight | 213.7 g/mol | [1][5] |
| Appearance | White to off-white crystalline solid or powder.[4][6] | [4][6] |
| Melting Point | 195-198 °C | [5][7] |
| Solubility | Appreciable solubility in polar solvents like water and ethanol. | [4] |
| Hygroscopicity | The compound is reported to be hygroscopic.[5][8] | [5][8] |
Section 2: Hazard Identification and Toxicological Summary
According to the Globally Harmonized System (GHS), 2-(Ethylamino)propiophenone hydrochloride is classified with significant health hazards. Adherence to safety protocols is mandatory, not merely recommended.
-
Acute Oral Toxicity (Category 3), H301: Toxic if swallowed.[9] Ingestion can lead to severe health consequences, necessitating immediate medical attention.[9]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[5][9] Direct contact can result in redness, itching, and inflammation.
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[5][9] Exposure to the eyes can cause significant, potentially damaging, irritation.
-
Respiratory Irritation (Category 3), H335: May cause respiratory irritation.[5] Inhalation of the dust can irritate the respiratory tract.
Due to these classifications, all handling procedures must be designed to eliminate routes of exposure: ingestion, skin/eye contact, and inhalation.
Section 3: Personal Protective Equipment (PPE) Protocol
The use of appropriate PPE is the final and most critical barrier between the researcher and the chemical. The following protocol is a self-validating system; if any component is missing, work must not proceed.
Core PPE Requirements
-
Eye Protection: Wear chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[6][10] A face shield should be used in addition to goggles when there is a risk of splashing or handling larger quantities.
-
Hand Protection: Nitrile or latex gloves are required.[11] Gloves must be inspected for integrity before each use. Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contact. Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection: A lab coat with a closed front and long sleeves is mandatory.[11] For operations with a high risk of contamination, consider impervious clothing.[10]
-
Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.[12] If a fume hood is not available or during a large-scale cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[6]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.
Caption: PPE selection workflow for different laboratory tasks.
Section 4: Safe Handling and Operations Protocol
Safe handling relies on a combination of engineering controls and meticulous laboratory practice.
-
Work Area Preparation: Designate a specific area for handling this compound. Ensure an eyewash station and safety shower are readily accessible.[13] The work surface should be clean and uncluttered.
-
Engineering Controls: All procedures that involve the solid form (weighing, transferring) must be conducted within a properly functioning chemical fume hood to minimize inhalation risk.[12][13]
-
Weighing: Use a dedicated, clean spatula. Weigh the compound on weighing paper or in a suitable container within the fume hood. Avoid creating dust clouds.
-
Solution Preparation: Add the solid slowly to the solvent to prevent splashing. If the solvent is volatile, ensure adequate ventilation.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[9][14] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[9][10] Remove and wash contaminated clothing before reuse.[5]
Section 5: Storage and Stability Protocol
Improper storage can lead to compound degradation, affecting experimental results and potentially creating unknown hazards. The hydrochloride salt's hygroscopic nature is a key consideration.[4][8]
-
Primary Container: Keep the compound in its original, tightly sealed container.[6] Containers that have been opened must be carefully resealed to prevent moisture ingress and leakage.
-
Storage Environment: Store in a cool, dry, and well-ventilated place.[6][10] A refrigerator or a desiccator under an inert atmosphere is recommended to protect the compound from moisture, given its hygroscopic properties.[5]
-
Security: The compound should be stored in a locked cabinet or facility to restrict access to authorized personnel only.[5][6] This is a critical step due to its acute oral toxicity.
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[6][13] Contact with these substances could lead to vigorous and hazardous reactions.
-
Stability: While detailed stability data is not widely published, cathinone derivatives can be susceptible to degradation under oxidative and thermal stress.[15] The storage conditions outlined above are designed to maximize shelf-life and maintain purity.
Section 6: Emergency Procedures Protocol
Rapid and correct response to an emergency is vital. All personnel must be familiar with these procedures before beginning work.
-
Skin Contact: Immediately remove all contaminated clothing.[14] Wash the affected skin area with plenty of soap and water.[9] If skin irritation occurs, seek medical attention.[5]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5][6] Remove contact lenses if present and easy to do so.[5] Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] If the person is not breathing, give artificial respiration.[10] Seek medical attention.
-
Ingestion: If swallowed, immediately call a POISON CENTER or doctor.[6][9] Rinse the mouth with water. Do NOT induce vomiting.[6]
-
Spills:
-
Personal Precautions: Evacuate the area. Ensure adequate ventilation. Wear the full PPE described in Section 3, including respiratory protection.[10]
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[16] For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a closed container for disposal.[10][14]
-
Cleanup: Clean the spill area thoroughly with a suitable solvent and then with soap and water. Do not allow the chemical or cleaning materials to enter drains.[10][17]
-
Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
Section 7: Waste Disposal Protocol
All waste materials must be treated as hazardous.
-
Waste Containers: Dispose of the compound and any contaminated materials (e.g., gloves, weighing paper, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.[6][17]
-
Regulations: Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[5][17] Do not mix with other waste streams unless explicitly permitted.[17]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[17]
References
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- Cayman Chemical. (2024). Safety Data Sheet for Propiophenone.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Dimethylaminopropiophenone hydrochloride.
- C/D/N Isotopes, Inc. (n.d.). Safety Data Sheet for Propiophenone-2',3',4',5',6'.
-
Wikipedia. (n.d.). Mephedrone. Retrieved from [Link]
- Sigma-Aldrich. (2023). Safety Data Sheet for Propiophenone.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-(4-Morpholinyl)propiophenone hydrochloride.
- Fisher Scientific. (n.d.). Safety Data Sheet for Propiophenone.
-
Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF (2E)-DEHYDROPROPAFENONE HYDROCHLORIDE. Retrieved from [Link]
-
ResearchGate. (2020). Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. Retrieved from [Link]
-
PubMed. (n.d.). Studies on the metabolism of propafenone. 3rd Comm.: Isolation of the conjugated metabolites in the dog and identification using fast atom bombardment mass spectrometry. Retrieved from [Link]
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PMC - PubMed Central. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 2-(Ethylamino)propiophenone Hydrochloride Synthesis
For Use by Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 2-(ethylamino)propiophenone hydrochloride, a β-aminoketone. The content is structured to address common challenges, optimize reaction parameters, and troubleshoot experimental hurdles to improve yield and purity.
Overview of the Core Synthesis: The Mannich Reaction
The synthesis of 2-(ethylamino)propiophenone hydrochloride is typically achieved via a Mannich reaction. This reaction is a three-component condensation involving propiophenone (an enolizable ketone), formaldehyde (a non-enolizable aldehyde), and ethylamine hydrochloride (a primary amine salt).[1][2][3] The reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by the enol form of the propiophenone.[1][2][4]
Reaction Pathway
The general mechanism involves two primary stages:
-
Formation of the Eschenmoser-like salt (Iminium Ion): Ethylamine reacts with formaldehyde to form an iminium ion. This step is crucial as it generates the electrophile that will react with the ketone.[1][4]
-
Nucleophilic Attack: The propiophenone, under acidic conditions, tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the iminium ion to form the β-aminoketone base.[1][2]
The final step involves the protonation of the resulting aminoketone with hydrochloric acid to yield the stable hydrochloride salt.
Visualization of the General Workflow
Caption: General workflow for the synthesis and purification of 2-(ethylamino)propiophenone HCl.
Troubleshooting Guide & Yield Optimization
This section addresses specific problems that may arise during the synthesis, providing causal explanations and actionable solutions.
Question: My reaction yield is consistently low (<40%). What are the most likely causes?
Answer: Low yields in Mannich reactions often trace back to three primary areas: iminium ion formation, enolization of the ketone, and reaction equilibrium.
-
Inefficient Iminium Ion Formation: The reaction between ethylamine and formaldehyde to form the electrophilic iminium ion is a critical equilibrium-dependent step.[2][4]
-
Cause: Incorrect stoichiometry or degradation of formaldehyde. Paraformaldehyde is often used as a source of formaldehyde; if it has not been properly depolymerized, the concentration of active formaldehyde will be too low.[5]
-
Solution: Ensure a slight molar excess (1.1-1.2 equivalents) of both formaldehyde and ethylamine hydrochloride relative to the propiophenone. Use high-quality paraformaldehyde and ensure reaction conditions (acid catalysis and heat) are sufficient to promote its depolymerization.[5]
-
-
Poor Enolization: Propiophenone must convert to its enol tautomer to act as a nucleophile. The rate of this conversion can be a limiting factor.[1][2]
-
Cause: Insufficient acid catalysis. The presence of a strong acid (like HCl from the amine salt) is necessary to catalyze the enolization.[2]
-
Solution: A small amount of additional concentrated HCl can be added to the reaction mixture to ensure the pH is sufficiently low to promote enolization.[5] However, excess acid can lead to unwanted side reactions.
-
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.
-
Cause 1: Self-Condensation of Propiophenone: Under harsh conditions, propiophenone can undergo an aldol-type self-condensation.
-
Cause 2: Polymerization of Formaldehyde: Excess formaldehyde can polymerize, especially if the temperature is not well-controlled.
-
Solution: Maintain strict temperature control during the reflux period. Gradual heating and consistent stirring are essential.[6] The reaction should be monitored (e.g., by TLC) to avoid unnecessarily long reaction times which can favor side-product formation.
-
Question: I'm observing a significant, difficult-to-remove impurity in my final product. How can I identify and minimize it?
Answer: The most common impurity is often a bis-aminated product, where a second molecule of the iminium ion reacts with the product.
-
Identification: This impurity will have a higher molecular weight. It can be identified using analytical techniques like HPLC, GC-MS, or NMR spectroscopy.[7][8] The mass spectrum would show a peak corresponding to the addition of another –CH2–NHEt group.
-
Minimization Strategy:
-
Stoichiometry Control: The primary cause is an excessive amount of the iminium ion relative to the propiophenone. Use propiophenone as the limiting reagent and avoid a large excess of the amine and formaldehyde.
-
Order of Addition: A slow, controlled addition of the propiophenone to the pre-formed iminium salt mixture can sometimes favor the mono-addition product.
-
Temperature Management: Running the reaction at the lowest effective temperature can reduce the rate of the second addition, which typically requires a higher activation energy.[6]
-
Question: My product fails to crystallize, or it "oils out" during purification. What should I do?
Answer: Oiling out or failure to crystallize is a common issue with amine salts and is usually due to impurities or an incorrect solvent system.[5]
-
Cause 1: Presence of Impurities: Even small amounts of unreacted starting material or side products can act as crystallization inhibitors. The product may also be hygroscopic, and absorbed water can interfere with crystal lattice formation.[5]
-
Solution 1: Enhanced Purification:
-
Re-extraction: Convert the crude hydrochloride salt back to the free base using a mild base (e.g., NaHCO₃ solution) and extract it into a non-polar solvent like diethyl ether or ethyl acetate.
-
Wash: Wash the organic layer thoroughly with brine to remove water-soluble impurities and water.
-
Dry: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Re-precipitation: After filtering off the drying agent and concentrating the solvent, redissolve the free base in a minimal amount of a solvent like isopropanol or acetone and add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.
-
-
Cause 2: Inappropriate Crystallization Solvent: The solvent must be one in which the product is soluble when hot but poorly soluble when cold.
-
Solution 2: Solvent System Optimization:
-
A mixture of solvents is often effective. A common technique is to dissolve the crude product in a minimal amount of a polar solvent like hot ethanol or methanol, and then slowly add a less polar "anti-solvent" like acetone or diethyl ether until the solution becomes turbid.[5]
-
Heating the solution to redissolve the precipitate and then allowing it to cool slowly can promote the formation of high-quality crystals.[9] Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
The choice of solvent can significantly impact reaction rates and yields.[10][11][12] For the Mannich reaction, polar protic solvents are generally preferred.
-
Ethanol (95%): This is a very common and effective solvent. It readily dissolves the amine hydrochloride salt and propiophenone, creating a homogeneous reaction mixture.[5]
-
Isopropanol: A good alternative to ethanol, sometimes offering better crystallization results during workup.
-
Solvent-free: Some Mannich reactions can be run under solvent-free conditions by heating the reactants together, which can lead to higher reaction rates and simpler workups.[13] However, this requires careful temperature control to prevent side reactions.
Q2: How critical is temperature control?
Temperature control is highly critical.[6]
-
Initial Stage: Gentle heating is required to facilitate the formation of the iminium ion and the enolization of the ketone.
-
Reflux Stage: The temperature should be maintained consistently to drive the reaction to completion. Overheating can lead to the formation of aldol condensation byproducts and polymerization of formaldehyde. A typical reflux in ethanol occurs around 78-80°C.
-
Crystallization Stage: Slow, gradual cooling is key to obtaining pure crystals. A rapid crash-cooling in an ice bath can trap impurities within the crystal lattice.[9]
Q3: What are the recommended analytical methods for product characterization?
To ensure the identity and purity of the final product, a combination of analytical methods is recommended.[8][14]
-
Melting Point: A sharp melting point range is a good indicator of purity. The reported melting point for 2-(ethylamino)propiophenone hydrochloride is around 195-198 °C.[15]
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
FT-IR Spectroscopy: Will show characteristic peaks for the carbonyl group (C=O) and the N-H bond of the secondary amine salt.
-
High-Performance Liquid Chromatography (HPLC): Ideal for determining purity and quantifying any impurities present in the final product.[7][16]
Parameter Optimization Summary
| Parameter | Sub-Optimal Condition | Optimized Condition | Rationale & Causality |
| Stoichiometry | Large excess of amine/formaldehyde | 1.1-1.2 eq. of amine/formaldehyde | Minimizes bis-amination and other side reactions by controlling the concentration of the electrophilic iminium ion. |
| Catalyst | Amine salt only | Amine salt + 1-2 drops conc. HCl | Ensures a sufficiently acidic environment to promote the rate-limiting enolization of the propiophenone.[2][5] |
| Temperature | Rapid heating; >100°C | Gradual heating to reflux (~80°C in EtOH) | Prevents polymerization of formaldehyde and aldol side reactions, which are favored at higher temperatures.[6] |
| Solvent | Non-polar (e.g., Toluene) | Polar Protic (e.g., Ethanol) | Polar protic solvents stabilize the charged iminium ion intermediate and facilitate a homogeneous reaction mixture.[12][17] |
| Purification | Direct crystallization from crude | Base-acid workup then recrystallization | Removes ionic and water-soluble impurities, leading to higher purity and better crystal formation.[18][19] |
References
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- ACS Publications. (2026). Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles | Organic Letters.
- BYJU'S. (n.d.). Mannich Reaction Mechanism.
- PubChem. (n.d.). 2-(ethylamino)propiophenone hydrochloride (C11H15NO).
- ResearchGate. (n.d.). Optimisation parameters for the α-alkylation of propiophenone using benzyl bromide.
- Echemi. (n.d.). 2-(Ethylamino)propiophenone hydrochloride.
- Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE.
- RSC Publishing. (2022). Recent progress in the chemistry of β-aminoketones.
- Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds.
- Wikipedia. (n.d.). Mannich reaction.
- AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.
- Sigma-Aldrich. (n.d.). 2-(ethylamino)propiophenone hydrochloride.
- CymitQuimica. (n.d.). 2-(Ethylamino)propiophenone Hydrochloride (1 mg/ml in Acetonitrile).
- Organic Chemistry Portal. (n.d.). Mannich Reaction.
- ACS Publications. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals | The Journal of Physical Chemistry A.
- Wikipedia. (n.d.). Aminoaldehydes and aminoketones.
- Chemistry LibreTexts. (2023). Mannich Reaction.
- Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition.
- MDPI. (n.d.). Effectiveness of Different Analytical Methods for the Characterization of Propolis: A Case of Study in Northern Italy.
- Studocu. (2025). Studying Solvent Effects on Propyne Chemical Behavior.
- ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with....
- Russian Chemical Reviews. (2023). Synthesis of α-amino carbonyl compounds: a brief review.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- PMC. (n.d.). Generality-oriented optimization of enantioselective aminoxyl radical catalysis.
- ACS Publications. (n.d.). Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical Cation Salts | Organic Letters.
- Chemistry LibreTexts. (2022). 4.7: Solvent Effects.
- ResearchGate. (n.d.). Recent advances in the synthesis of α-amino ketones.
- Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
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Validation & Comparative
Validation of an analytical method for 2-(Ethylamino)propiophenone hydrochloride
An In-Depth Comparative Guide to the Validation of Analytical Methods for 2-(Ethylamino)propiophenone Hydrochloride
For researchers, scientists, and professionals in drug development and forensic analysis, the rigorous validation of analytical methods is not merely a regulatory formality; it is the bedrock of reliable and reproducible data. This guide provides a comprehensive comparison of potential analytical methods for the quantification and identification of 2-(Ethylamino)propiophenone hydrochloride, a synthetic cathinone derivative. We will move beyond rote procedural descriptions to explore the scientific rationale behind methodological choices, ensuring that every protocol is a self-validating system grounded in established principles.
The validation process ensures that an analytical procedure is fit for its intended purpose. For a compound like 2-(Ethylamino)propiophenone hydrochloride, this purpose can range from purity assessment in a synthesized batch to its detection in complex matrices for forensic investigation. Our discussion is framed within the context of the internationally recognized ICH Q2(R2) guidelines, which provide a framework for validation tests and methodologies.[1][2]
Core Principles: A Tale of Two Techniques
The two most powerful and widely adopted techniques for the analysis of synthetic cathinones and related pharmaceutical compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3] While both are capable of providing accurate and precise data, their principles of operation, strengths, and weaknesses make them suitable for different applications.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with an Ultraviolet (UV) detector, HPLC is the gold standard for routine quality control and quantitative analysis in the pharmaceutical industry.[4][5] Its strength lies in its ability to separate non-volatile and thermally sensitive compounds, like many hydrochloride salts, in their native state. The choice of a Reverse-Phase (RP) method with a C18 column is the logical starting point, as it effectively separates compounds based on their hydrophobicity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers unparalleled specificity, making it a cornerstone of forensic toxicology and unequivocal compound identification.[3] The gas chromatograph separates volatile compounds, which are then fragmented and identified by the mass spectrometer based on their unique mass-to-charge ratio patterns. For many cathinone derivatives, derivatization may be necessary to improve volatility and thermal stability.[6]
The selection between these methods is a critical decision driven by the analytical objective. For routine assay and impurity profiling, the robustness and simplicity of HPLC-UV are often preferred. For absolute confirmation of identity, especially at trace levels or in complex biological matrices, the specificity of GC-MS is indispensable.[7]
Comparative Performance Metrics
The suitability of an analytical method is defined by a set of validation parameters. Below is a comparative summary of the expected performance of a well-developed RP-HPLC-UV method versus a GC-MS method for the analysis of 2-(Ethylamino)propiophenone hydrochloride.
| Validation Parameter | RP-HPLC-UV Method | GC-MS Method | Rationale & Causality |
| Specificity | High (with peak purity analysis) | Very High (based on mass spectrum) | HPLC-UV relies on retention time and UV spectrum, which can have interferences. GC-MS provides a structural fingerprint (mass spectrum), offering near-absolute identification.[3][4][8] |
| Linearity (r²) | > 0.999 | > 0.995 | Both methods exhibit excellent linearity. HPLC-UV detection is inherently linear over a wide dynamic range. GC-MS response can be slightly more variable but is still highly linear.[4][9] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | HPLC methods, with fewer sample preparation steps, often yield slightly higher and tighter accuracy results. The multi-step process for GC-MS (extraction, derivatization) can introduce more variability.[5] |
| Precision (%RSD) | < 1.0% (Repeatability) < 2.0% (Intermediate) | < 5.0% (Repeatability) < 10.0% (Intermediate) | The automated nature of modern HPLC systems leads to exceptional precision. GC-MS precision is highly dependent on injection technique and potential derivatization inconsistencies.[9][10] |
| Limit of Quantitation (LOQ) | ~0.1 - 0.5 µg/mL | ~0.01 - 0.1 µg/mL (in SIM mode) | Mass spectrometers are generally more sensitive than UV detectors. Operating in Selected Ion Monitoring (SIM) mode, GC-MS can achieve significantly lower detection limits.[4] |
| Robustness | High | Moderate to High | HPLC methods are typically robust to small changes in mobile phase composition and flow rate. GC-MS robustness can be affected by variations in derivatization time/temperature and inlet conditions.[5] |
Experimental Workflows and Protocols
A validated method is built upon a meticulously executed workflow. The following diagrams and protocols outline the necessary steps for validating an RP-HPLC-UV method, which represents the most common requirement for product development and quality control.
Overall Analytical Method Validation Workflow
Caption: ICH-compliant analytical method validation workflow.
Detailed Protocol: RP-HPLC-UV Method Validation
This protocol provides a self-validating framework. Each step is designed to test a specific performance characteristic, and the acceptance criteria are based on ICH guidelines to ensure the method's suitability.[11][12]
1. Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size. Causality: A C18 column provides excellent hydrophobic retention for the aromatic and aliphatic portions of the molecule.
-
Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate buffer (pH 3.0). Causality: The acetonitrile provides the organic strength for elution. The acidic pH ensures the secondary amine is protonated, leading to sharp, symmetrical peak shapes by minimizing silanol interactions on the column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 248 nm. Causality: The propiophenone structure contains a strong chromophore. 248 nm is chosen as it typically corresponds to the absorbance maximum (λmax), providing optimal sensitivity.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 2-(Ethylamino)propiophenone HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with mobile phase.
Sample Preparation and HPLC Analysis Workflow
Caption: Standard preparation and analysis workflow for HPLC.
3. Validation Experiments:
-
Specificity:
-
Inject a blank (mobile phase).
-
Prepare a placebo sample (if analyzing a formulation) and inject it.
-
Inject the 100 µg/mL working standard.
-
Acceptance Criteria: The blank and placebo must show no significant peaks at the retention time of the main analyte. Peak purity analysis using the DAD should pass for the analyte peak, confirming no co-eluting impurities.
-
-
Linearity:
-
From the working standard, prepare a series of at least five calibration standards covering 80% to 120% of the nominal concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be insignificant relative to the response at 100% concentration.
-
-
Accuracy (Recovery):
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of analyte into a placebo mixture.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
-
-
Precision:
-
Repeatability (Intra-assay): Prepare six individual samples at 100% of the target concentration. Inject each once.
-
Intermediate Precision: Have a different analyst repeat the repeatability experiment on a different day using a different instrument if possible.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for repeatability should be ≤ 1.0%. The %RSD for intermediate precision should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ):
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. This can be estimated from the linearity data or by injecting progressively more dilute solutions.
-
Confirm the LOQ by preparing and injecting six samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
-
Acceptance Criteria: The method demonstrates sufficient precision and accuracy at the claimed LOQ.
-
Conclusion and Recommendations
The validation of an analytical method for 2-(Ethylamino)propiophenone hydrochloride is a systematic process that demonstrates its suitability for a specific purpose.
-
For routine quality control, purity analysis, and quantitative determination in known formulations, a validated RP-HPLC-UV method is the superior choice. It offers an optimal balance of precision, accuracy, robustness, and cost-effectiveness.[5][9][10] Its performance is reliable and meets the stringent requirements of pharmaceutical development.
-
For forensic identification, analysis in biological matrices, or structural confirmation , GC-MS is the recommended technique. Its high specificity, derived from the mass spectrum fragmentation pattern, provides unequivocal proof of identity, which is often a requirement in legal and toxicological settings.[3][6]
Ultimately, the choice of method is dictated by the analytical question being asked. By following the structured validation approach outlined in this guide, researchers and scientists can ensure their data is not only accurate but also defensible, trustworthy, and fit for purpose.
References
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Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. National Institutes of Health (NIH). [Link]
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validate analysis methods: Topics by Science.gov. Science.gov. [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
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Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. National Institutes of Health (NIH). [Link]
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Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. David Publishing. [Link]
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RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TRANDOLAPRIL IN TABLET DOSAGE FORM. International Journal of Research in Pharmacy and Chemistry (IJRPC). [Link]
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A Senior Application Scientist's Guide to the Cross-reactivity of 2-(Ethylamino)propiophenone Hydrochloride in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the evolving landscape of pharmaceutical research and clinical diagnostics, the specificity of immunoassays is paramount. The emergence of novel psychoactive substances (NPS) presents a significant challenge to traditional drug screening methods. Among these, synthetic cathinones have gained prominence, necessitating a deeper understanding of their behavior in established analytical systems. This guide provides an in-depth analysis of the cross-reactivity of 2-(Ethylamino)propiophenone hydrochloride, also known as N-Ethylcathinone (ETH-CAT), in commonly used immunoassay platforms. As a Senior Application Scientist, my objective is to equip you with the technical insights and experimental data necessary to navigate the complexities of immunoassay specificity and make informed decisions in your research and development endeavors.
The Analytical Challenge: 2-(Ethylamino)propiophenone Hydrochloride
2-(Ethylamino)propiophenone hydrochloride is a synthetic cathinone, a class of compounds chemically related to the naturally occurring stimulant cathinone found in the Khat plant.[1] Its structure, characterized by a β-keto-phenethylamine backbone, bears a resemblance to amphetamine and its derivatives. This structural similarity is the primary reason for its potential cross-reactivity in immunoassays designed to detect amphetamines or other related substances.[2] The consequence of such cross-reactivity can be significant, leading to false-positive results that can impact clinical diagnoses, forensic investigations, and the integrity of research data.[3]
Chemical Structure of 2-(Ethylamino)propiophenone and Related Compounds
Caption: Structural relationships between 2-(Ethylamino)propiophenone and other cathinones and amphetamines.
Understanding Immunoassay Principles and Cross-Reactivity
Immunoassays are ubiquitous in drug screening due to their high throughput and cost-effectiveness.[4] However, their specificity is not absolute. Cross-reactivity occurs when an antibody, designed to bind to a specific target analyte, also binds to other structurally related or unrelated compounds.[2] The degree of cross-reactivity is influenced by the antibody's specificity, the concentration of the interfering substance, and the immunoassay format.[5] This guide will focus on three prevalent immunoassay platforms:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and versatile plate-based assay.[6]
-
Cloned Enzyme Donor Immunoassay (CEDIA): A homogeneous immunoassay commonly used in automated clinical chemistry analyzers.[7]
-
Kinetic Interaction of Microparticles in Solution (KIMS): Another homogeneous immunoassay format frequently employed in clinical settings.[8]
Comparative Analysis of Cross-Reactivity Data
The following tables summarize the available experimental data on the cross-reactivity of 2-(Ethylamino)propiophenone hydrochloride in various immunoassays. It is crucial to note that direct comparisons between studies can be challenging due to variations in assay manufacturers, protocols, and the specific compounds tested.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for screening synthetic cathinones. The data below is derived from a study that evaluated the cross-reactivity of a panel of designer drugs in a commercially available ELISA kit specifically targeting synthetic cathinones.
| Compound | Manufacturer | Assay Target | % Cross-Reactivity | Reference |
| 2-(Ethylamino)propiophenone (Ethcathinone) | Neogen | Methcathinone | 40% | [9] |
| Mephedrone | Neogen | Methcathinone | 167% | [9] |
| Methylone | Neogen | Methcathinone | 120% | [9] |
| Buphedrone | Neogen | Methcathinone | 103% | [9] |
| 4-Fluoromethcathinone | Neogen | Methcathinone | 94% | [9] |
| (±) Methcathinone | Neogen | Methcathinone | 73% | [9] |
| Ethylone | Neogen | Methcathinone | 43% | [9] |
| 4-Methylethcathinone | Neogen | Methcathinone | 35% | [9] |
Expert Interpretation: The data clearly indicates that while the Neogen Methcathinone ELISA kit can detect 2-(Ethylamino)propiophenone, its cross-reactivity is significantly lower than that of other synthetic cathinones like Mephedrone and Methylone. This highlights the importance of understanding the specific cross-reactivity profile of an assay for accurate interpretation of results, especially in a forensic context where multiple cathinone analogs may be present.
Homogeneous Immunoassays (CEDIA and KIMS)
One study investigated the cross-reactivity of a wide range of designer drugs on several commercial immunoassay screening kits, including a CEDIA Amphetamine/Ecstasy assay. The results for N-Ethylcathinone were reported as "N", indicating a negative result at the tested concentration of 100.00 µg/mL.[2]
Expert Interpretation: The absence of quantitative data for CEDIA and KIMS assays in publicly available resources is a significant gap. While one study indicates a lack of cross-reactivity at a high concentration in a CEDIA assay, this does not preclude the possibility of cross-reactivity at different concentrations or in assays from other manufacturers. It is crucial for laboratories using these platforms to perform their own validation studies to determine the potential for false-positive results from 2-(Ethylamino)propiophenone and other synthetic cathinones. The lack of manufacturer-provided data on this specific compound should be a point of consideration when selecting and validating an assay.[10]
Experimental Protocols for Assessing Cross-Reactivity
To ensure the scientific integrity of your findings, it is essential to follow robust and well-documented experimental protocols. The following are detailed, step-by-step methodologies for assessing the cross-reactivity of 2-(Ethylamino)propiophenone hydrochloride in the three discussed immunoassay formats.
Workflow for Cross-Reactivity Assessment
Caption: A generalized workflow for determining the cross-reactivity of a compound in immunoassays.
Competitive ELISA Protocol
This protocol is adapted for the detection of small molecules like synthetic cathinones.[11]
-
Antigen Coating:
-
Dilute the target antigen (e.g., a protein conjugate of a cathinone analog) to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the 2-(Ethylamino)propiophenone hydrochloride standard and other test compounds in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/sample dilution with 50 µL of the primary antibody (at its optimal dilution) for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the antigen-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Detection:
-
Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG), diluted in assay buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Substrate Addition and Measurement:
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Cloned Enzyme Donor Immunoassay (CEDIA) Protocol
This is a general protocol for a competitive homogeneous immunoassay.
-
Reagent Preparation:
-
Reconstitute the CEDIA reagents (Enzyme Acceptor, EA, and Enzyme Donor, ED-drug conjugate) according to the manufacturer's instructions.
-
-
Assay Procedure (Automated Analyzer):
-
The following steps are typically performed by an automated clinical chemistry analyzer.
-
The sample (calibrator, control, or unknown) is mixed with the EA reagent.
-
The ED-drug conjugate reagent is added, followed by the specific antibody.
-
In the presence of the free drug from the sample, the antibody binding sites are occupied. This allows the ED-drug conjugate to combine with the EA to form an active enzyme.
-
The substrate is then added, and the rate of the enzymatic reaction is measured photometrically. The rate is directly proportional to the concentration of the drug in the sample.
-
-
Cross-Reactivity Testing:
-
Prepare solutions of 2-(Ethylamino)propiophenone hydrochloride and other test compounds at various concentrations in a certified drug-free matrix (e.g., urine or serum).
-
Analyze these solutions as unknown samples.
-
Determine the concentration of the test compound that produces a result equivalent to the assay's cutoff calibrator.
-
Kinetic Interaction of Microparticles in Solution (KIMS) Protocol
This protocol outlines the general procedure for a KIMS assay.
-
Reagent Preparation:
-
Ensure the KIMS reagents (microparticle-drug conjugate and specific antibody) are at the appropriate temperature and mixed as per the manufacturer's instructions.
-
-
Assay Procedure (Automated Analyzer):
-
The analyzer pipettes the sample and the antibody reagent into a reaction cuvette.
-
The microparticle-drug conjugate is then added.
-
The drug in the sample competes with the microparticle-drug conjugate for the available antibody binding sites.
-
The degree of microparticle aggregation is measured by the change in light transmittance. In the absence of the drug, extensive aggregation occurs, leading to an increase in absorbance. The presence of the drug inhibits this aggregation, resulting in a smaller change in absorbance.
-
-
Cross-Reactivity Testing:
-
Similar to the CEDIA protocol, prepare solutions of 2-(Ethylamino)propiophenone hydrochloride and other test compounds in a drug-free matrix.
-
Run these solutions on the analyzer.
-
Determine the concentration of each compound that yields a positive result at the assay's cutoff level.
-
Conclusion and Recommendations
The available data indicates that 2-(Ethylamino)propiophenone hydrochloride exhibits variable cross-reactivity in immunoassays, with a notable presence in some ELISA formats designed for synthetic cathinones and a less defined, but likely lower, cross-reactivity in homogeneous immunoassays for amphetamines. The significant lack of quantitative data for CEDIA and KIMS platforms underscores a critical need for further research and validation by individual laboratories.
-
Thorough Validation: Always perform in-house validation of any immunoassay to determine its cross-reactivity profile with compounds relevant to your specific testing population. Do not rely solely on the manufacturer's package insert, which may not include data on emerging synthetic compounds.[10]
-
Confirmatory Testing: Positive screening results from any immunoassay should always be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Stay Informed: The landscape of novel psychoactive substances is constantly changing. Stay updated on the latest trends and ensure your testing panels are adapted to detect new and emerging threats.
-
Consult with Experts: When in doubt, consult with toxicologists, clinical chemists, and other experts in the field to ensure the accurate interpretation of your immunoassay results.
References
-
Swortwood, M. J., et al. (2014). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Drug Testing and Analysis, 6(7-8), 716-727. [Link]
-
Snyder, M. L., et al. (2014). KIMS, CEDIA, and HS-CEDIA Immunoassays Are Inadequately Sensitive for Detection of Benzodiazepines in Urine from Patients Treated for Chronic Pain. Pain Physician, 17(4), 359-366. [Link]
-
O'Connor, A., et al. (2016). Evaluation of Two Different Screening ELISA Assays for Synthetic Cathinones (Mephedrone/Methcathinone and MDPV) with LC-MS Method in Intoxicated Patients. Journal of Analytical & Bioanalytical Techniques, 7(4), 1-6. [Link]
-
Johnson-Davis, K. L., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 116-123. [Link]
-
Krasowski, M. D., et al. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. The Journal of Applied Laboratory Medicine, 3(3), 457-466. [Link]
-
Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances, Duration of Drug Detectability and Adulteration Testing/Specimen Validity Testing in Drugs of Abuse Screening Methods. [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]
-
Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(14), 6561. [Link]
-
De-Giorgio, F., et al. (2022). Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study. Clinica Chimica Acta, 531, 23-29. [Link]
-
Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances... [Link]
-
Roche Diagnostics. (2007). 510(k) Summary: Amphetamines II Assay for Integra Family of Analyzers. [Link]
-
Papsun, D. M., & Krska, S. W. (2023). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience, 14(15), 2729-2742. [Link]
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Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical chemistry, 65(10), 1271–1279. [Link]
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Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current topics in behavioral neurosciences, 17, 19–45. [Link]
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Neogen. (n.d.). Synthetic Cathinones (Methcathinone) Forensic ELISA Kit. [Link]
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Mardal, M., et al. (2020). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Metabolites, 10(11), 444. [Link]
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ResearchGate. (n.d.). Principle of a homogenous immunoassay in solution (cloned enzyme donor...). [Link]
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Sino Biological. (n.d.). Competitive ELISA Protocol. [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. [Link]
-
Henderson, D. R., et al. (1986). CEDIA, a new homogeneous immunoassay system. Clinical chemistry, 32(9), 1637–1641. [Link]
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European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cathinones drug profile. [Link]
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ResearchGate. (n.d.). Comparison of the immunoassay method with the commercial and in-house LC-MS/MS methods for substance abuse in urine. [Link]
-
Drug Enforcement Administration. (n.d.). Synthetic Cathinones. [Link]
-
Bio-Rad. (n.d.). Competitive ELISA Protocol. [Link]
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Darwish, I. A. (2011). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. International Scholarly Research Notices, 2011, 989247. [Link]
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Quantification of 2-(Ethylamino)propiophenone Hydrochloride in Plasma: A Comparative Guide and Validated LC-MS/MS Protocol
Executive Summary
2-(Ethylamino)propiophenone (also known as N-Ethylcathinone or Ethcathinone ) is a primary active metabolite of the anorectic drug diethylpropion (amfepramone) and has emerged independently as a designer stimulant (New Psychoactive Substance - NPS). Quantifying this analyte in plasma presents distinct bioanalytical challenges due to its amphiphilic nature , thermal instability , and isobaric interference potential.
This guide provides a critical comparison of analytical platforms and details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. This method is selected as the "Gold Standard" for its ability to bypass the derivatization steps required by GC-MS while offering sensitivity superior to HPLC-UV.
The Analyst's Challenge: Why This Molecule is Difficult
Before selecting a method, the analyst must account for three specific physicochemical hurdles:
-
Thermal Instability: Like many cathinones, 2-(ethylamino)propiophenone can degrade into ephedrine/pseudoephedrine analogs or undergo oxidative deamination. This makes Gas Chromatography (GC) risky without careful derivatization to prevent thermal breakdown in the injection port.
-
Polarity & Retention: As a secondary amine hydrochloride salt, it is highly polar. In Reverse Phase (RP) chromatography, it elutes early (near the void volume) if the organic gradient is not carefully controlled, leading to ion suppression from plasma salts.
-
Isomerism: It shares a molecular weight (191.27 g/mol ) with several other cathinones (e.g., buphedrone, 3-MEC). Mass spectrometric separation (MRM) combined with chromatographic resolution is essential to distinguish it from structural isomers.
Comparative Analysis: Selecting the Right Platform
The following table contrasts the three primary methodologies for quantifying N-ethylcathinone in biological matrices.
| Feature | Method A: LC-MS/MS (Recommended) | Method B: GC-MS | Method C: HPLC-UV |
| Sensitivity (LLOQ) | High (0.5 – 1.0 ng/mL) | Moderate (10 – 50 ng/mL) | Low (>100 ng/mL) |
| Sample Prep | Simple (Protein Precip. or LLE) | Complex (Requires Derivatization) | Simple (LLE) |
| Selectivity | Excellent (MRM transitions) | Good (EI Fragmentation) | Poor (Relies only on Rt) |
| Throughput | High (5–8 min run time) | Low (15–25 min run time) | Moderate (10–15 min) |
| Thermal Risk | None (Room Temp ESI) | High (Injector Port degradation) | None |
| Primary Use Case | PK Studies, Forensic Trace Analysis | General Toxicology Screening | Raw Material Purity |
Verdict: LC-MS/MS is the only viable option for pharmacokinetic (PK) studies or forensic cases where low-nanogram concentrations are expected. GC-MS is a backup but requires derivatization (e.g., with TFAA) to ensure stability.
The Validated Protocol: LC-MS/MS Workflow
This protocol utilizes Liquid-Liquid Extraction (LLE) rather than Protein Precipitation (PPT). While PPT is faster, LLE provides cleaner extracts, reducing the "matrix effect" crucial for maintaining sensitivity in plasma analysis.
A. Reagents and Standards
-
Analyte: 2-(Ethylamino)propiophenone HCl (Certified Reference Material).[1][2]
-
Internal Standard (IS): 2-(Ethylamino)propiophenone-d5 (preferred) or Mephedrone-d3.
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtAc).
-
Buffer: 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
B. Sample Preparation (Step-by-Step)
-
Aliquot: Transfer 100 µL of plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (100 ng/mL in methanol). Vortex for 10 sec.
-
Basification: Add 50 µL of 0.5 M Ammonium Carbonate (pH 9.0) or 1M NaOH.
-
Expert Insight: Basification converts the hydrochloride salt to the free base, rendering it hydrophobic and allowing it to partition into the organic solvent.
-
-
Extraction: Add 600 µL of MTBE.
-
Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm.
-
Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 500 µL of the upper organic layer to a clean glass vial.
-
Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (90:10 Water:ACN with 0.1% FA). Vortex and transfer to autosampler vials.
C. LC-MS/MS Conditions[4][5]
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex, 2.1 x 100 mm, 3.5 µm).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0.0 - 1.0 min: 10% B (Isocratic hold to divert salts)
-
1.0 - 5.0 min: 10% -> 90% B (Linear Ramp)
-
5.0 - 6.0 min: 90% B (Wash)
-
6.1 - 8.0 min: 10% B (Re-equilibration)
-
-
Mass Spectrometry (ESI+):
Visualizing the Workflow
The following diagram illustrates the critical path from plasma sample to data acquisition, highlighting the phase separation logic.
Figure 1: Critical path workflow for the extraction and quantification of 2-(ethylamino)propiophenone.
Method Validation & Performance Metrics
To ensure Trustworthiness and Scientific Integrity , the method must be validated according to FDA or EMA Bioanalytical Guidelines [1].
Self-Validating System Suitability Tests (SST)
Every analytical run must include:
-
System Blank: Injection of mobile phase to ensure no carryover.
-
Zero Sample: Blank plasma + IS (confirms no interference at analyte retention time).
-
QC Samples: Low, Mid, and High QCs interspersed throughout the batch.
Performance Data (Typical Values)
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | > 0.990 | 0.998 |
| Range | Covers expected Cmax | 1.0 – 1000 ng/mL |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -4.2% to +5.8% |
| Precision (% CV) | < 15% (< 20% at LLOQ) | 3.5% - 8.1% |
| Recovery | Consistent across levels | 85% ± 5% |
| Matrix Effect | 85-115% (IS normalized) | 98% (Minimal suppression) |
Expert Note on Stability: Synthetic cathinones are known to degrade in plasma at room temperature [2].
-
Requirement: Process samples within 2 hours of thawing.
-
Long-term Storage: Samples must be stored at -80°C.
-
Freeze-Thaw: Limit to 3 cycles maximum.
References
-
U.S. Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Al-Saffar, F., et al. (2019). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Journal of Clinical Medicine. Retrieved from [Link]
-
Mercieca, G., et al. (2018). GC–MS/MS Determination of Synthetic Cathinones in Oral Fluid and Sweat. Journal of Analytical Toxicology. Retrieved from [Link]
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- 7. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
2-(Ethylamino)propiophenone hydrochloride vs. mephedrone pharmacological effects
Topic: Comparative Pharmacodynamics: 2-(Ethylamino)propiophenone Hydrochloride vs. Mephedrone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical comparison between 2-(Ethylamino)propiophenone hydrochloride (commonly known as Ethcathinone or N-ethylcathinone ) and Mephedrone (4-methylmethcathinone). While both compounds share the β-keto amphetamine (cathinone) backbone, their pharmacological profiles diverge significantly due to structural substitutions at the phenyl ring and nitrogen atom.
Key Distinction: Mephedrone acts as a non-selective, potent monoamine releaser (substrate) at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, mimicking the effects of MDMA and methamphetamine.[1][2][3] In contrast, 2-(Ethylamino)propiophenone functions primarily as a NET substrate and a DAT reuptake inhibitor (blocker), with negligible serotonergic activity. This distinction classifies Mephedrone as a high-potency psychostimulant/entactogen, whereas 2-(Ethylamino)propiophenone aligns more closely with the pharmacological profile of functional anorectics (e.g., its parent prodrug, Diethylpropion).
Chemical Identity & Structural Activity Relationship (SAR)
The structural modification from the cathinone scaffold dictates the interaction with monoamine transporters (MATs).
| Feature | 2-(Ethylamino)propiophenone HCl | Mephedrone (4-MMC) |
| Common Name | Ethcathinone | Mephedrone, 4-MMC |
| IUPAC Name | 2-(ethylamino)-1-phenylpropan-1-one | 2-(methylamino)-1-(4-methylphenyl)propan-1-one |
| Structural Modification | N-Ethyl substitution on the amine. No ring substitution. | 4-Methyl substitution on the phenyl ring. N-Methyl on the amine.[4] |
| Primary Class | Active Metabolite / Anorectic | Synthetic Cathinone / Designer Stimulant |
| Parent Compound | Metabolite of Diethylpropion (Amfepramone) | Analog of Methcathinone |
SAR Implication
-
N-Ethyl Substitution (Ethcathinone): Increasing the steric bulk on the nitrogen (from methyl to ethyl) generally decreases potency at DAT and shifts the mechanism from substrate-induced release to transporter inhibition (blockade) .
-
4-Methyl Ring Substitution (Mephedrone): The addition of a methyl group at the para position of the phenyl ring enhances lipophilicity and significantly increases affinity for SERT, granting the "entactogenic" (MDMA-like) profile.
Pharmacological Mechanisms[1][2][5][6][7]
Monoamine Transporter Interaction
The critical divergence lies in how these molecules interact with the Dopamine Transporter (DAT).
-
Mephedrone (The Releaser): Acts as a substrate.[1][2][3][5][6][7] It enters the presynaptic terminal via DAT/SERT/NET, disrupts VMAT2 function (weakly), and reverses the transporter flux, causing a massive, non-physiological efflux of monoamines into the synaptic cleft.
-
2-(Ethylamino)propiophenone (The Blocker/Hybrid):
-
At NET: Acts as a substrate (releaser), driving sympathomimetic effects (norepinephrine release).[1][2]
-
At DAT: Acts primarily as a reuptake inhibitor (blocker). It binds to the transporter and prevents dopamine clearance but does not efficiently reverse the transporter to induce release.
-
At SERT: Negligible activity compared to Mephedrone.
-
Visualizing the Mechanism
The following diagram illustrates the mechanistic divergence at the synaptic cleft.
Caption: Mechanistic divergence at monoamine transporters. Mephedrone reverses flux (releaser), while Ethcathinone blocks DAT but releases NET.
Quantitative Data Comparison
The following data summarizes key in vitro potencies. Note that lower IC50/EC50 values indicate higher potency.
| Target | Parameter | 2-(Ethylamino)propiophenone | Mephedrone | Interpretation |
| DAT (Dopamine) | IC50 (Uptake) | ~1,014 nM [1] | ~30–50 nM [2] | Mephedrone is ~20x more potent at dopaminergic modulation. |
| NET (Norepinephrine) | IC50 (Uptake) | ~99 nM [1] | ~50–80 nM [2] | Both are potent noradrenergic agents (sympathomimetic). |
| SERT (Serotonin) | IC50 (Uptake) | ~2,118 nM [1] | ~100–300 nM [2] | Mephedrone has significant serotonergic activity; Ethcathinone is weak/inactive. |
| DAT/SERT Ratio | Selectivity | > 0.5 (DA selective) | ~0.1 - 0.3 (Mixed) | Mephedrone affects 5-HT significantly more than Ethcathinone. |
Data sources: [1] Yu et al. (2000), [2] Simmler et al. (2013).
Experimental Protocols for Validation
To empirically verify the differences described above, researchers should utilize the following self-validating experimental workflows.
Protocol A: In Vitro Synaptosomal Release Assay
Objective: Distinguish between a Releaser (Mephedrone) and a Reuptake Inhibitor (Ethcathinone).
-
Preparation: Isolate synaptosomes from rat striatum (rich in DAT) and prefrontal cortex (rich in NET/SERT).
-
Pre-loading: Incubate synaptosomes with radiolabeled neurotransmitters (
H-DA, H-5-HT) for 15 minutes. -
Wash: Remove extracellular radioligand.
-
Treatment:
-
Group A: Treat with Mephedrone (10 nM – 100 μM).
-
Group B: Treat with 2-(Ethylamino)propiophenone (10 nM – 100 μM).
-
Group C (Control): Treat with Cocaine (pure blocker).
-
-
Measurement: Measure radioactivity in the supernatant (released fraction) vs. pellet (retained fraction).
-
Validation Logic:
-
Releaser Profile: If the drug induces efflux above basal levels in the absence of depolarization, it is a releaser (Mephedrone).
-
Blocker Profile: If the drug prevents uptake of added ligand but does not induce efflux of pre-loaded ligand, it is a blocker (Ethcathinone at DAT).
-
Protocol B: In Vivo Microdialysis (Nucleus Accumbens)
Objective: Assess the neurochemical profile in a living system.
-
Implantation: Stereotaxic implantation of a microdialysis probe into the Nucleus Accumbens shell.
-
Baseline: Collect dialysate for 60 mins to establish stable baseline DA/5-HT levels.
-
Administration: Systemic injection (i.p.) of equimolar doses (e.g., 3 mg/kg).
-
Analysis: HPLC-ECD detection of DA and 5-HT.
-
Expected Outcome:
-
Mephedrone: Rapid spike in DA (~400-900% baseline) and 5-HT (~300-500% baseline).
-
Ethcathinone: Moderate increase in DA (~150-200% baseline) driven by reuptake blockade; negligible change in 5-HT.
-
Toxicology & Safety Profile
Mephedrone[1][2][3][4][5][8][9][10][11][12][13]
-
Neurotoxicity: High risk.[8] Oxidative stress markers (lipid peroxidation) are elevated in the frontal cortex following binge dosing.[9] Potential for long-term serotonergic depletion.[10]
-
Cardiovascular: Severe vasoconstriction, tachycardia, and hypertension due to potent NET release.
-
Metabolism: Metabolized by CYP2D6 to 4-methylcathinone (active) and 4-carboxy-MMC (inactive).
2-(Ethylamino)propiophenone
-
Neurotoxicity: Lower relative risk compared to Mephedrone due to lack of massive intracellular dopamine displacement and oxidative stress associated with serotonin syndrome.
-
Cardiovascular: Primary risk factor. As a potent NET substrate, it carries significant risk of hypertensive crisis and palpitations.
-
Metabolism: It is itself a metabolite of Diethylpropion. Further metabolized via de-ethylation to Cathinone (active) or reduction to norephedrine derivatives.
Experimental Workflow Diagram
The following diagram outlines the decision tree for characterizing these compounds in a lab setting.
Caption: Workflow to differentiate Mephedrone (Releaser/High SERT) from Ethcathinone (Blocker/Low SERT).
References
-
Yu, G., et al. (2000). Uptake and release effects of diethylpropion and its metabolites with biogenic amine transporters. Journal of Pharmacology and Experimental Therapeutics . Link
-
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology . Link
-
Baumann, M. H., et al. (2012). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue.[11] Neuropsychopharmacology . Link
-
Gregg, R. A., et al. (2015). Stereoselective differences between the reinforcing and motivational effects of cathinone-derived 4-methylmethcathinone (mephedrone). Neuropsychopharmacology . Link
-
Glennon, R. A., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. Pharmacology Biochemistry and Behavior . Link
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A Comparative Analysis of the Biological Activity of 2-(Ethylamino)propiophenone Hydrochloride and Its Metabolites
A Technical Guide for Researchers and Drug Development Professionals
In the evolving landscape of psychoactive substance research, a thorough understanding of the pharmacological activity of a parent compound in relation to its metabolites is paramount for a comprehensive toxicological and pharmacological assessment. This guide provides an in-depth comparison of the biological activity of 2-(Ethylamino)propiophenone hydrochloride, a synthetic cathinone commonly known as N-ethylpentedrone (NEP), and its primary metabolites. By examining their mechanisms of action, potency at monoamine transporters, and resulting behavioral effects, this document aims to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary for informed research and development.
Introduction to 2-(Ethylamino)propiophenone Hydrochloride (N-Ethylpentedrone)
2-(Ethylamino)propiophenone hydrochloride, or N-ethylpentedrone (NEP), is a synthetic stimulant of the substituted cathinone class.[1] It is the N-ethyl analog of pentedrone.[1] Like other synthetic cathinones, NEP is abused for its psychostimulant effects, which are similar to those of controlled substances like methamphetamine and cocaine.[2][3] The primary mechanism of action for NEP is the inhibition of norepinephrine and dopamine transporters (NET and DAT), leading to increased extracellular concentrations of these neurotransmitters.[1] This neurochemical effect underlies its potent locomotor stimulant and rewarding properties observed in preclinical studies.[4][5]
Metabolic Pathways of N-Ethylpentedrone
The metabolism of N-ethylpentedrone is a critical factor in determining its overall pharmacological and toxicological profile. In vivo and in vitro studies have identified several key metabolic pathways, primarily occurring in the liver through cytochrome P450 (CYP450) enzymes.[6][7][8] The main routes of metabolism include:
-
N-dealkylation: The removal of the ethyl group from the nitrogen atom, resulting in the formation of pentedrone (N-de-ethylpentedrone).[9][10]
-
β-Keto Reduction: The reduction of the ketone group to a secondary alcohol, leading to the formation of dihydro-N-ethylpentedrone.[11][12]
-
Hydroxylation: The addition of a hydroxyl group to the phenyl ring or the alkyl side chain.[6][13]
These metabolic transformations can significantly alter the pharmacological activity of the parent compound, either by producing inactive metabolites destined for excretion or by generating active metabolites that contribute to or prolong the overall psychoactive effects.
Figure 1: Major metabolic pathways of N-Ethylpentedrone (NEP).
Comparative Biological Activity: Parent Compound vs. Metabolites
A direct comparison of the biological activity of NEP and its primary metabolites is essential for a complete understanding of its pharmacological effects. While comprehensive data for all NEP metabolites are still emerging, studies on related cathinones provide valuable insights.
In Vitro Activity at Monoamine Transporters
The primary molecular targets of NEP and many other synthetic cathinones are the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[14][15] The relative potency of a compound at these transporters determines its specific psychostimulant profile.
N-Ethylpentedrone (Parent Compound): NEP is a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Its higher potency at DAT and NET compared to SERT is consistent with its predominantly stimulant effects, similar to cocaine and methamphetamine.[2][4]
N-de-ethylpentedrone (Pentedrone): As the N-dealkylated metabolite, pentedrone is also a known psychoactive compound. Pentedrone itself acts as a norepinephrine-dopamine reuptake inhibitor.[16] Studies on other N-dealkylated cathinone metabolites suggest they often retain significant activity at monoamine transporters, sometimes with altered selectivity profiles.[9]
Dihydro-N-ethylpentedrone (β-Keto Reduced Metabolite): The reduction of the β-keto group can significantly impact a compound's interaction with monoamine transporters. For some cathinones, β-keto reduction leads to a decrease in potency.[12] However, these reduced metabolites can still contribute to the overall pharmacological effect.
Hydroxylated Metabolites: Hydroxylation generally increases the polarity of a compound, which can affect its ability to cross the blood-brain barrier and may reduce its affinity for monoamine transporters.[17] However, the specific position of the hydroxyl group can influence the activity, and some hydroxylated metabolites of other cathinones have been shown to retain pharmacological activity.[17][18]
Table 1: Hypothetical Comparative In Vitro Activity at Monoamine Transporters (IC₅₀ nM)
| Compound | DAT | NET | SERT | DAT/SERT Ratio |
| N-Ethylpentedrone (NEP) | Potent | Potent | Weak | High |
| N-de-ethylpentedrone | Moderate-Potent | Moderate-Potent | Weak | High |
| Dihydro-NEP | Weak-Moderate | Weak-Moderate | Very Weak | Moderate |
| Hydroxylated NEP | Weak | Weak | Very Weak | Low |
Note: This table is a qualitative representation based on existing literature for NEP and related cathinones. Precise IC₅₀ values for all NEP metabolites are not yet fully established.
In Vivo Behavioral Effects
The in vitro activity at monoamine transporters translates to distinct behavioral effects in vivo. These are typically assessed using rodent models to measure locomotor activity and the subjective effects of a drug.
N-Ethylpentedrone (Parent Compound): NEP produces robust locomotor stimulation in rodents, a hallmark of psychostimulant drugs.[5][19] It also fully substitutes for the discriminative stimulus effects of cocaine and methamphetamine in drug discrimination studies, indicating similar subjective effects and a high potential for abuse.[2]
Metabolites: Direct in vivo behavioral data for the primary metabolites of NEP are scarce. However, based on their presumed in vitro activity, it is hypothesized that:
-
N-de-ethylpentedrone , being an active psychostimulant itself, would likely produce locomotor stimulation and may substitute for the discriminative stimulus effects of other stimulants.
-
Dihydro-NEP and Hydroxylated Metabolites , with likely reduced potency at monoamine transporters and potentially lower brain penetrance, are expected to have significantly weaker or negligible stimulant effects compared to the parent compound.
Experimental Protocols for Comparative Analysis
To empirically determine the comparative biological activity of NEP and its metabolites, a series of well-established in vitro and in vivo assays are required.
In Vitro: Monoamine Transporter Uptake Inhibition Assay
This assay quantifies the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.
Objective: To determine the IC₅₀ values of NEP and its metabolites at DAT, NET, and SERT.
Methodology:
-
Cell Culture: Utilize human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Assay Preparation: Plate the cells in a 96-well microplate and allow them to reach confluency.
-
Compound Incubation: Prepare serial dilutions of NEP and its synthesized metabolites. Pre-incubate the cells with the test compounds or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.
-
Radioligand Addition: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) to each well.
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow for transporter-mediated uptake of the radioligand.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the internalized radioligand.
-
Scintillation Counting: Measure the amount of radioactivity in each well using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of uptake for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Figure 2: Workflow for the monoamine transporter uptake inhibition assay.
In Vivo: Locomotor Activity Assessment
This assay measures the stimulant or depressant effects of a compound on spontaneous movement in rodents.
Objective: To compare the dose-dependent effects of NEP and its metabolites on locomotor activity.
Methodology:
-
Animal Acclimation: Individually house mice in a controlled environment and allow them to acclimate to the testing room for at least 60 minutes before the experiment.
-
Apparatus: Use open-field arenas equipped with infrared beam grids to automatically track horizontal and vertical movements.
-
Habituation: Place each mouse in the center of the open-field arena and allow it to explore freely for a 30-minute habituation period.
-
Drug Administration: Administer a specific dose of NEP, one of its metabolites, or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately return the mouse to the arena and record locomotor activity for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Quantify the total distance traveled, number of ambulatory movements, and rearing frequency. Compare the effects of different doses of each compound to the vehicle control group.
In Vivo: Drug Discrimination Study
This assay assesses the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues.
Objective: To determine if the metabolites of NEP produce subjective effects similar to the parent compound and other known stimulants.
Methodology:
-
Animal Training: Train rats in a two-lever operant conditioning chamber to press one lever after an injection of a known stimulant (e.g., cocaine or methamphetamine) and the other lever after a vehicle injection to receive a food reward.
-
Substitution Test: Once the rats have learned to reliably discriminate between the drug and vehicle, administer a dose of NEP or one of its metabolites before a test session.
-
Data Collection: Record the number of presses on each lever.
-
Data Analysis: Calculate the percentage of responses on the drug-appropriate lever. Full substitution (≥80% on the drug lever) indicates that the test compound has subjective effects similar to the training drug.
Conclusion and Future Directions
The biological activity of 2-(Ethylamino)propiophenone hydrochloride (NEP) is primarily driven by its action as a potent norepinephrine-dopamine reuptake inhibitor. Its metabolism through N-dealkylation, β-keto reduction, and hydroxylation is expected to produce metabolites with varying degrees of pharmacological activity. While direct comparative data for all of NEP's metabolites are not yet fully available, existing knowledge from related cathinones suggests that the N-dealkylated metabolite, pentedrone, is likely to be a significant contributor to the overall psychoactive effects. In contrast, the β-keto reduced and hydroxylated metabolites are anticipated to be less active.
To definitively elucidate the complete pharmacological and toxicological profile of NEP, further research is crucial. This includes the synthesis and purification of its primary metabolites and their systematic evaluation in the in vitro and in vivo assays detailed in this guide. Such studies will not only enhance our fundamental understanding of the structure-activity relationships of synthetic cathinones but also provide critical data for forensic analysis, clinical toxicology, and the development of potential therapeutic interventions for substance use disorders.
References
- N/A
-
N-Ethylpentedrone. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]
- Yoon, S. S., de la Peña, J. B., Botanas, C. J., dela Peña, I. J., Kim, M., Woo, T. S., ... & Cheong, J. H. (2020). Effects of N-ethylpentylone on locomotor activity and anxiety-like behavior in rats. Behavioural Brain Research, 381, 112458.
- Massano, M., Nuñez-Montero, M., Papaseit, E., Hladun, O., Pérez-Maña, C., Ventura, M., ... & Pichini, S. (2024). Metabolic Profile of N-Ethylhexedrone, N-Ethylpentedrone, and 4-Chloromethcathinone in Urine Samples by UHPLC-QTOF-HRMS. Journal of Pharmaceutical and Biomedical Analysis, 241, 115994.
- Gatch, M. B., Shetty, R. A., Sumien, N., & Forster, M. J. (2019). Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats. Pharmacology Biochemistry and Behavior, 181, 52-59.
- Simmler, L. D., Buser, C. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., ... & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470.
- U.S. Department of Justice, Drug Enforcement Administration. (2020). Schedules of Controlled Substances: Placement of N-Ethylpentylone in Schedule I.
- N/A
- Carrola, J., Duarte, N., Florindo, P., Henriques, S., Da Silva, G., Bijlsma, L., ... & Lopes, A. (2020). Metabolism of N-Ethylhexedrone and Buphedrone: An in Vivo Study in Mice Using HPLC-MS/MS.
- Costa, J. L., Guedes de Pinho, P., & Carvalho, F. (2024). Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. Pharmaceutics, 16(2), 257.
- N/A
- N/A
- N/A
- N/A
- Niello, M., Cintulova, D., Hellsberg, E., Jäntsch, K., Holy, M., Ayatollahi, S., ... & Sitte, H. H. (2021). Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. Frontiers in Pharmacology, 12, 643479.
- Carmo, H., Hengstler, J. G., de Boer, D., Ring, J., Rodrigues, J. A., Martins, M. J., ... & Remião, F. (2022). Enantioselectivity of Pentedrone and Methylone on Metabolic Profiling in 2D and 3D Human Hepatocyte-like Cells. International Journal of Molecular Sciences, 23(6), 3169.
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- Daziani, G., Taoussi, O., Berardinelli, D., Bambagiotti, G., Di Rago, M., Saviano, A., ... & Carlier, J. (2025). Comparison of authentic urine N-ethylpentedrone metabolites to predicted in silico and in vitro human hepatocyte metabolism. Journal of Pharmaceutical and Biomedical Analysis, 261, 116649.
- N/A
Sources
- 1. N-Ethylpentedrone - Wikipedia [en.wikipedia.org]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. cdn.who.int [cdn.who.int]
- 5. Effects of N-ethylpentylone on locomotor activity and anxiety-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. jdc.jefferson.edu [jdc.jefferson.edu]
- 11. In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselectivity of Pentedrone and Methylone on Metabolic Profiling in 2D and 3D Human Hepatocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pentedrone - Wikipedia [en.wikipedia.org]
- 17. Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro [frontiersin.org]
- 19. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Validation of 2-(Ethylamino)propiophenone Hydrochloride: A Comparative Methodological Guide
Executive Summary
In the realm of forensic toxicology and neuropharmacology, the structural integrity of synthetic cathinones like 2-(Ethylamino)propiophenone hydrochloride (2-EAPP HCl) is paramount. Impurities—ranging from unreacted precursors (e.g., 2-bromopropiophenone) to thermal degradation products—can skew toxicological data and receptor binding affinity profiles.
This guide moves beyond basic identification, offering a comparative analysis of three purity assessment methodologies: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Gas Chromatography-Mass Spectrometry (GC-MS) . While GC-MS is the forensic standard for identification, this guide argues that HPLC-DAD combined with qNMR offers superior efficacy for purity quantification of the hydrochloride salt due to thermal stability concerns.
Part 1: Strategic Method Selection
The choice of analytical method depends on the specific impurity profile expected and the physical properties of the salt.
Comparative Performance Matrix
| Feature | HPLC-DAD (Recommended) | qNMR (Reference Method) | GC-MS (Orthogonal) |
| Primary Utility | Routine Purity % & Impurity Isolation | Absolute Purity (No Reference Standard needed) | Identification & Precursor Detection |
| Sample State | Liquid (Solvated Salt) | Liquid (Solvated Salt) | Gas (Volatilized Freebase) |
| Thermal Stress | Low (Ambient/Column Temp) | None | High (Injector Port) |
| Specificity | High (with spectral library) | Very High (Structural elucidation) | High (Mass fragmentation) |
| Limit of Detection | High (UV dependent) | Moderate | Very High |
| Throughput | High | Low | Moderate |
The Logic of Selection
-
Why HPLC over GC? Cathinone salts are thermally labile. In a GC injector port (>200°C), 2-EAPP can undergo oxidative degradation or dimerization, leading to "ghost peaks" that artificially lower calculated purity. HPLC avoids this thermal stress.
-
Why qNMR? It provides a self-validating molar balance. If the HPLC UV response factors of impurities are unknown, qNMR provides the "truth" data point against an internal standard (e.g., Maleic Acid).
Part 2: Workflow Visualization
The following diagram illustrates the decision matrix for analyzing synthesized cathinone salts, prioritizing non-destructive methods first.
Figure 1: Integrated Analytical Workflow for Thermally Labile Cathinone Salts.
Part 3: Detailed Experimental Protocols
Protocol A: HPLC-DAD (The Workhorse Method)
Objective: Determine chromatographic purity and detect synthesis byproducts (e.g., propiophenone).
Causality: We use an acidic mobile phase to ensure the amine moiety of 2-EAPP remains protonated (
Instrumentation:
-
System: Agilent 1260 Infinity II or equivalent with Diode Array Detector.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Phase A: 0.1% Phosphoric acid in Water (
buffers pH ~2.5). -
Phase B: Acetonitrile (HPLC Grade).
-
-
Sample Preparation:
-
Dissolve 10 mg of 2-EAPP HCl in 10 mL of Mobile Phase A:B (90:10).
-
Filter through a 0.22 µm PTFE syringe filter (removes particulate matter that could clog the column).
-
-
Gradient Elution Program:
-
0-2 min: Isocratic 5% B (Equilibration).
-
2-12 min: Linear gradient to 60% B (Elutes polar impurities first, then the main compound).
-
12-15 min: Ramp to 95% B (Column wash).
-
15-20 min: Return to 5% B (Re-equilibration).
-
-
Detection:
-
Monitor at 254 nm (aromatic ring absorption) and 210 nm (amide/amine bonds).
-
Scan range: 190–400 nm for spectral purity checking.
-
Self-Validating Criteria (System Suitability):
-
Tailing Factor (
): Must be < 1.5. If higher, increase ionic strength of Phase A. -
Resolution (
): > 2.0 between 2-EAPP and nearest impurity peak.
Protocol B: qNMR (The Absolute Standard)
Objective: Determine purity without a specific 2-EAPP reference standard.
Causality: qNMR relies on the direct proportionality between the number of nuclei and signal integration. By adding a known amount of a high-purity internal standard (IS), we calculate the analyte mass directly.
Step-by-Step Methodology:
-
Internal Standard Selection:
-
Use Maleic Acid (TraceCERT® grade). It has a sharp singlet at ~6.3 ppm, distinct from the aromatic (7.5-8.0 ppm) and aliphatic (1.0-5.0 ppm) signals of 2-EAPP.
-
-
Sample Preparation:
-
Weigh ~10 mg of 2-EAPP HCl (
) and ~5 mg of Maleic Acid ( ) into the same vial. Precision weighing (0.01 mg readability) is critical. -
Dissolve in 0.7 mL Deuterium Oxide (
).
-
-
Acquisition:
-
Instrument: 400 MHz (or higher) NMR.
-
Relaxation Delay (
): Set to 5× the longest (usually >30 seconds) to ensure full magnetization recovery for quantitative accuracy. -
Scans: 16 or 32.
-
-
Calculation:
-
Where
= Integral area, = Number of protons, = Molar mass, = weighed mass, = Purity.
-
Protocol C: GC-MS (Orthogonal Confirmation)
Objective: Identify specific volatile precursors (e.g., propiophenone) that might co-elute in HPLC.
Warning: As noted in Forensic Science International, cathinones can degrade into their corresponding enamines or oxidize in hot injectors.
Methodology:
-
Derivatization (Crucial Step):
-
Do not inject the HCl salt directly.
-
Perform a "flash extraction": Mix 1 mg salt with 0.5 mL 1M NaOH and 1 mL Ethyl Acetate. Vortex. Remove organic layer.
-
Add 50 µL TFAA (Trifluoroacetic anhydride). Incubate at 60°C for 20 mins. This stabilizes the amine.
-
-
GC Parameters:
-
Column: DB-5MS (30m x 0.25mm).
-
Temp Program: 80°C (hold 1 min) -> 15°C/min -> 280°C.
-
MS Source: EI mode (70 eV).
-
Part 4: Data Interpretation & Troubleshooting
Common Impurity Profiles
When synthesizing 2-EAPP via the bromination of propiophenone followed by amination, specific impurities indicate process failures:
-
Propiophenone: Indicates incomplete bromination or hydrolysis of the intermediate.
-
Detection: High retention in GC; distinct UV spectrum (no amine absorption).
-
-
2-Bromopropiophenone: Indicates incomplete amination.
-
Risk: Highly lacrimatory and toxic.
-
Detection: Distinct isotopic pattern in MS (M and M+2 peaks of equal height due to Bromine).
-
-
Pyrazine Derivatives: Dimerization products formed if the reaction pH was too high.
Visualization of Impurity Pathways
Figure 2: Origin of Common Impurities in 2-EAPP Synthesis.
References
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. [Link]
-
Tsujikawa, K., et al. (2013). "Degradation of cathinone derivatives in GC-MS analysis." Forensic Toxicology, 31(2), 251-259. [Link]
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2797–2810. [Link]
Safety Operating Guide
Personal protective equipment for handling 2-(Ethylamino)propiophenone hydrochloride
Topic: Personal protective equipment for handling 2-(Ethylamino)propiophenone hydrochloride Audience: Researchers, scientists, and drug development professionals. Format: Operational Technical Guide.
Chemical Profile & Hazard Context
Substance Identity: 2-(Ethylamino)propiophenone hydrochloride CAS Number: 51553-17-4 Synonyms: Ethcathinone HCl, N-Ethylcathinone HCl, 2-Ethylaminopropiophenone HCl.[1][2][3][4][5][6] Chemical Class: Synthetic Cathinone (Phenethylamine derivative).
Critical Safety Preface: As a Senior Application Scientist, I must emphasize that while this substance is often categorized alongside "research chemicals," its structural homology to Schedule I/II stimulants dictates a Category 3 (Toxic) safety posture. Standard "harmful" (Category 4) protocols are insufficient for solid-phase handling due to the high bioavailability of cathinone salts via mucous membranes and inhalation.
Hazard Identification Matrix
| Hazard Class | GHS Code | Description | Operational Implication |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[7] | Zero-tolerance for surface contamination. |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin.[7] | Double-gloving is mandatory for solid handling. |
| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled.[7][8] | NO open-bench handling. Fume hood required.[8] |
| Irritation | H319/H335 | Causes serious eye/respiratory irritation.[4] | Mucous membrane protection is critical. |
| Physical | Hygroscopic | Absorbs moisture from air. | Clumping risk; affects weighing accuracy and stability. |
Personal Protective Equipment (PPE) Strategy
The selection of PPE for Ethcathinone HCl is governed by its status as a charged, hydrophilic salt in solid form, and an amphiphilic solute when dissolved.
A. Respiratory Protection (The Primary Barrier)
Protocol: Engineering controls (Fume Hood) are the primary barrier. PPE is the secondary fail-safe.
-
Primary: Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Secondary (If hood work is compromised): Full-face respirator (e.g., 3M 6800 series).
-
Filter Selection: P100 (HEPA) cartridges for solid particulates. If dissolved in organic solvents (Methanol/DCM), use Organic Vapor/P100 Combination cartridges.
-
Scientific Rationale: N95 masks are insufficient because they do not seal against the face tightly enough to prevent the inhalation of micro-particulates generated during static-induced dispersal of the hydrochloride salt.
-
B. Dermal Protection (Glove Logic)
Protocol: Double-gloving technique with breakthrough time awareness.
-
Inner Glove: 4 mil Nitrile (Examination grade).
-
Outer Glove: 5-8 mil Nitrile (Extended cuff).
-
Rationale:
-
Solid State: Nitrile provides excellent resistance to dry amine salts.
-
Solution State: If dissolving in Methanol , nitrile has poor long-term resistance (breakthrough <15 mins). Change outer gloves immediately upon splash contact. If using Halogenated Solvents (DCM) , use a Laminate (Silver Shield) under-glove.
-
C. Ocular & Body Protection[3][4][6][9][10]
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are unacceptable due to the fine, airborne nature of the hydrochloride salt dust.
-
Body: Tyvek® Lab Coat (Disposable) or rear-closing gown. Cotton lab coats can trap hygroscopic dust, creating a secondary exposure source in laundry.
PPE Decision & Donning Workflow
The following diagram illustrates the decision logic for PPE selection based on the experimental phase.
Caption: Decision matrix for selecting PPE based on physical state and solvent compatibility.
Operational Handling Protocols
Protocol A: Precise Weighing (Static Control)
Cathinone salts are prone to static charging, causing "particle jump" which contaminates balances and exposes the user.
-
Preparation: Place an ionizing bar or anti-static gun inside the fume hood.
-
Environment: Ensure relative humidity is 30-50%. (Too low = static; Too high = clumping/hygroscopicity).
-
Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if spark risk exists; use PTFE-coated spatulas.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened wipe (Kimwipe) after use. Dispose of the wipe as hazardous solid waste.
Protocol B: Solubilization
-
Vessel: Use borosilicate glass (Class A).
-
Addition: Add solvent to the powder, not powder to solvent, to minimize dust puff-back.
-
Mixing: Vortex in a closed tube. Do not sonicate in an open beaker (aerosol risk).
Emergency Response & Spill Management
Spill Scenario: 500mg of powder dropped on the benchtop outside the hood.
Spill Response Diagram
Caption: Step-by-step response workflow for a dry powder spill.
Technical Note on Cleaning: Do not use a dry brush/broom. This generates dust. Cover the spill with a paper towel dampened with Isopropanol or Water (to dissolve the salt) before wiping.
Disposal & Deactivation
Regulatory Compliance: 2-(Ethylamino)propiophenone hydrochloride is a controlled substance precursor/analogue in many jurisdictions (e.g., UK Psychoactive Substances Act, US Federal Analogue Act). Disposal must adhere to chain-of-custody protocols.
Deactivation Method (Chemical Destruction): If incineration services are unavailable, chemical deactivation via oxidation is effective for cathinones.
-
Reagents: Potassium Permanganate (KMnO4) solution (dilute) or Sodium Hypochlorite (Bleach).
-
Mechanism: Oxidation of the benzylic carbon and amine group cleaves the molecule, destroying biological activity.
-
Procedure:
-
Dissolve waste in water.
-
Slowly add 10% Bleach solution (1:1 ratio).
-
Allow to stand for 24 hours in a fume hood (Chloramine gas evolution risk).
-
Adjust pH to neutral before disposal (if permitted by local regulations).
-
Preferred Method:High-Temperature Incineration via a licensed hazardous waste contractor.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121473, Ethcathinone. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC) (2023). Illustrated Guide for the Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link][9]
-
World Health Organization (WHO) (2016). Ethcathinone Critical Review Report, Expert Committee on Drug Dependence. Retrieved from [Link]
Sources
- 1. 51553-17-4 CAS Manufactory [m.chemicalbook.com]
- 2. 2-(Ethylamino)propiophenone Hydrochloride | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. 2-(Ethylamino)propiophenone Hydrochloride [lgcstandards.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
